2,2-dimethylpent-4-ynal
Description
Structure
3D Structure
Properties
CAS No. |
23151-06-6 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2,2-dimethylpent-4-ynal |
InChI |
InChI=1S/C7H10O/c1-4-5-7(2,3)6-8/h1,6H,5H2,2-3H3 |
InChI Key |
MKSBKFZQVAGEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#C)C=O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Structural Analysis and Synthetic Utility of 2,2-Dimethylpent-4-ynal: An In-Depth Technical Guide
Executive Summary
In the landscape of modern organic synthesis and drug development, bifunctional aliphatic scaffolds serve as critical building blocks for complex molecular architectures. 2,2-dimethylpent-4-ynal is a highly versatile intermediate characterized by a reactive aldehyde, a terminal alkyne, and a sterically demanding gem-dimethyl group. This unique structural triad makes it an indispensable precursor in the total synthesis of natural products, including cytotoxic norsesquiterpene alkaloids[1].
This technical guide provides an authoritative breakdown of the structural elucidation, synthetic methodologies, and downstream applications of 2,2-dimethylpent-4-ynal, designed for researchers and application scientists requiring robust, self-validating laboratory protocols.
Physicochemical Profiling & Structural Elucidation
Before deploying 2,2-dimethylpent-4-ynal in complex synthetic cascades, rigorous structural validation is required. The compound's identity is anchored by specific physicochemical and spectroscopic markers[2][3].
Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2,2-dimethylpent-4-ynal |
| CAS Registry Number | 23151-06-6 |
| Molecular Formula | C₇H₁₀O |
| Monoisotopic Mass | 110.073166 Da |
| SMILES String | CC(C)(CC#C)C=O |
Spectroscopic Signatures and Causality
A self-validating analytical system relies on understanding why specific signals appear, rather than merely matching peaks.
-
Infrared (IR) Spectroscopy: The IR spectrum is diagnostic for the two functional termini. A sharp, strong absorption band at ~1725 cm⁻¹ confirms the presence of the aldehyde carbonyl (C=O stretch). The terminal alkyne is unambiguously identified by two distinct bands: a sharp, high-frequency stretch at ~3300 cm⁻¹ (sp C-H stretch) and a weaker band at ~2100 cm⁻¹ (C≡C triple bond stretch)[1].
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton (δ ~9.5 - 9.8 ppm, s, 1H): Appears as a sharp singlet. The lack of splitting is due to the adjacent quaternary carbon (C2) bearing the gem-dimethyl groups, which isolates the aldehyde proton from spin-spin coupling.
-
Methylene Protons (δ ~2.3 ppm, d, 2H) & Alkyne Proton (δ ~2.0 ppm, t, 1H): These signals exhibit a classic 4-bond long-range coupling (
Hz). The methylene protons are split into a doublet by the alkyne proton, while the alkyne proton is split into a triplet by the two methylene protons. This reciprocal splitting is a critical self-validating feature of the molecule's core chain. -
Gem-Dimethyl Protons (δ ~1.1 ppm, s, 6H): The six equivalent methyl protons appear as a strong singlet, confirming the successful quaternary substitution at the alpha position.
-
Synthetic Methodology & Analytical Validation
The generation of 2,2-dimethylpent-4-ynal typically proceeds via the direct alkylation of isobutyraldehyde with propargyl bromide.
Synthetic and analytical workflow for 2,2-dimethylpent-4-ynal generation.
Self-Validating Protocol: Purity Assessment
To ensure the integrity of the synthesized or commercially procured 2,2-dimethylpent-4-ynal, scientists must perform a rapid validation check:
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate using a 9:1 Hexane/Ethyl Acetate system. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). An immediate yellow/orange spot confirms the active aldehyde.
-
NMR Verification: Check the integration ratio of the ¹H NMR spectrum. A strict 1:1:2:6 ratio (CHO : C≡CH : CH₂ : 2xCH₃) validates the absence of over-alkylation or aldol condensation byproducts.
Downstream Applications in Drug Development
In drug development, 2,2-dimethylpent-4-ynal is frequently utilized to construct complex tricyclic compounds and indane skeletons via cascade reactions[1][4].
The Thorpe-Ingold Effect
The strategic presence of the gem-dimethyl group at the C2 position is not merely structural; it is a kinetic necessity. Through the Thorpe-Ingold effect (angle compression), the bulky methyl groups restrict the conformational degrees of freedom of the linear chain. This forces the reactive alkyne and aldehyde termini into spatial proximity, drastically lowering the activation energy required for downstream cyclizations (such as enyne ring-closing metathesis or Diels-Alder reactions)[1].
Experimental Protocol: Grignard Addition for Enyne Synthesis
A fundamental transformation in utilizing this scaffold is the nucleophilic addition of a Grignard reagent to the aldehyde to form an enyne intermediate, a precursor for cytotoxic alkaloid synthesis[4].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions. Causality: Grignard reagents are highly sensitive to moisture; trace water will prematurely protonate the reagent, destroying it and yielding propene gas.
-
Solvation: Dissolve 2,2-dimethylpent-4-ynal (2.0 g, 18 mmol) in strictly anhydrous diethyl ether (50 mL).
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The nucleophilic addition is highly exothermic. Maintaining 0 °C prevents thermal degradation pathways and suppresses unwanted side reactions.
-
Addition: Slowly add 1-propenyl magnesium bromide (0.5 M in THF, 44 mL, 22 mmol) dropwise over 15 minutes. Stir the mixture for 1 hour at 0 °C.
-
Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (30 mL). Causality: NH₄Cl provides a mild, buffered proton source to protonate the magnesium alkoxide intermediate. Using a strong acid like HCl could trigger the dehydration of the newly formed secondary alcohol or catalyze alkyne hydration.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (50 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to afford the crude enyne intermediate (5,5-dimethyloct-2-en-7-yn-4-ol)[4].
Downstream application of 2,2-dimethylpent-4-ynal in tricyclic alkaloid synthesis.
References
- PubChemLite: 2,2-dimethylpent-4-ynal (C7H10O). uni.lu.
- 4-Pentynal | 1stsci.com. 1st Scientific.
- Organic & Biomolecular Chemistry. RSC Publishing.
- US9771325B2 - Tricyclic compounds and preparation thereof. Google Patents.
Sources
Physicochemical Profiling and Synthetic Utility of 2,2-Dimethylpent-4-ynal: A Technical Whitepaper
Executive Summary
In the landscape of modern organic synthesis and drug development, bifunctional aliphatic building blocks are critical for assembling complex molecular architectures. 2,2-Dimethylpent-4-ynal (CAS: 23151-06-6) is a highly versatile, stereochemically influential intermediate characterized by its orthogonal reactive sites. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies. Specifically, we explore its pivotal role in the total synthesis of norsesquiterpene alkaloids and novel tricyclic anticancer agents, providing drug development professionals with actionable, self-validating experimental protocols.
Physicochemical Properties & Structural Dynamics
Understanding the baseline physicochemical properties of 2,2-dimethylpent-4-ynal is essential for predicting its behavior in complex reaction matrices. The molecule is a low-molecular-weight liquid that requires careful handling due to the presence of two highly reactive functional groups.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2,2-dimethylpent-4-ynal |
| CAS Registry Number | 23151-06-6 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Monoisotopic Mass | 110.073166 Da[1] |
| Appearance | Colorless to pale yellow liquid |
| Predicted XLogP | ~1.2[1] |
| Structural Features | Terminal alkyne, aldehyde, alpha-gem-dimethyl group |
Structural Causality in Synthesis
The utility of 2,2-dimethylpent-4-ynal is governed by a triad of structural features:
-
The C1 Aldehyde: Highly electrophilic and primed for nucleophilic attack (e.g., Grignard additions, Wittig olefinations).
-
The C4-C5 Terminal Alkyne: Provides a handle for carbon-carbon bond formation via Sonogashira couplings, click chemistry, or enyne metathesis.
-
The C2 Gem-Dimethyl Group: This is the mechanistic linchpin of the molecule. It provides significant steric shielding that dictates the facial selectivity of nucleophilic attacks on the adjacent aldehyde. Furthermore, it facilitates downstream cyclization reactions by compressing the internal bond angles (the Thorpe-Ingold effect ), thereby lowering the activation energy for ring closure.
Mechanistic Reactivity & Orthogonal Functionalization
The true power of 2,2-dimethylpent-4-ynal lies in its capacity for orthogonal functionalization. An application scientist can selectively target the aldehyde without necessitating the protection of the terminal alkyne, provided that the basicity of the nucleophile is carefully managed to prevent alkyne deprotonation.
Figure 1: Orthogonal reactivity nodes and structural dynamics of 2,2-dimethylpent-4-ynal.
Synthetic Methodologies: Application in Drug Development
2,2-Dimethylpent-4-ynal is a cornerstone starting material in the synthesis of complex tricyclic compounds, particularly norsesquiterpene alkaloids [2]. These naturally occurring alkaloids, originally isolated from the mushroom-forming fungus Flammulina velutipes, have demonstrated significant therapeutic potential, including potent in vitro cytotoxicity against KB cancer cell lines[2].
The synthetic workflow to construct these tricyclic anticancer cores relies heavily on the initial functionalization of 2,2-dimethylpent-4-ynal. The process begins with the nucleophilic addition of 1-propenyl magnesium bromide to the aldehyde to yield the secondary alcohol (E)-5,5-dimethyloct-2-en-7-yn-4-ol[3]. This intermediate is subsequently benzylated to protect the hydroxyl group, setting up an advanced enyne intermediate. This protected enyne then undergoes a cascade reaction—typically an enyne ring-closing metathesis (RCM) followed by a Diels-Alder cycloaddition and aromatization—to construct the heavily substituted indane skeleton characteristic of the natural product[2].
Figure 2: Synthetic workflow from 2,2-dimethylpent-4-ynal to tricyclic anticancer compounds.
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity and reproducibility, the following protocols detail the exact causality behind each experimental condition. These workflows are designed as self-validating systems, utilizing strategic quenching and monitoring to prevent side reactions.
Protocol A: Synthesis of (E)-5,5-dimethyloct-2-en-7-yn-4-ol via Grignard Addition
This protocol describes the highly selective nucleophilic addition to the aldehyde without deprotonating the terminal alkyne[3].
-
Substrate Preparation: Dissolve 2,2-dimethylpent-4-ynal (2.0 g, 18 mmol) in dry diethyl ether (50 mL) under a strict argon atmosphere[3].
-
Causality: Diethyl ether is chosen over THF to slightly attenuate the reactivity of the Grignard reagent, while the argon atmosphere prevents the oxidation of the aldehyde.
-
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Maintaining 0 °C is critical. Higher temperatures increase the kinetic energy of the system, which can lead to the Grignard reagent acting as a base rather than a nucleophile, prematurely deprotonating the terminal alkyne.
-
-
Nucleophilic Addition: Slowly add 1-propenyl magnesium bromide (0.5 M in THF, 44 mL, 22 mmol) dropwise over 30 minutes[3].
-
Causality: Dropwise addition controls the exothermic nature of the carbon-carbon bond formation, preventing localized hotspots that could cause polymerization.
-
-
Self-Validating Quench: After stirring for 1 h at 0 °C, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (30 mL)[3].
-
Causality: NH₄Cl provides a mild proton source to neutralize the magnesium alkoxide intermediate. Unlike strong acids (e.g., HCl), NH₄Cl will not cause acid-catalyzed dehydration of the newly formed secondary alcohol.
-
-
Isolation: Separate the organic layer and extract the aqueous phase with diethyl ether (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to afford the crude alcohol[3].
Protocol B: Benzylation of the Secondary Alcohol
Following the Grignard addition, the secondary alcohol must be protected to prevent interference during downstream cyclization[2].
-
Deprotonation: To a suspension of Sodium Hydride (NaH) (1.4 g, 36 mmol, 60% in mineral oil) in dry DMF (50 mL), slowly add the crude alcohol from Protocol A (dissolved in 10 mL DMF) at 0 °C[2].
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a highly reactive alkoxide, evolving hydrogen gas as a visual confirmation (self-validation) of the reaction's progress.
-
-
Etherification: After stirring for 30 minutes at 0 °C, add Benzyl Bromide (BnBr) (2.2 mL, 18 mmol) and Tetrabutylammonium Iodide (TBAI) (670 mg, 1.8 mmol)[2]. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Causality: TBAI acts as a phase-transfer catalyst and nucleophilic catalyst. The iodide ion displaces the bromide on BnBr via an SN2 mechanism to form benzyl iodide in situ, which is a vastly superior electrophile for the sterically hindered alkoxide, drastically improving the yield.
-
-
Workup: Quench with water (30 mL) and extract with diethyl ether (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and purify via column chromatography (2% ethyl acetate in hexanes) to afford the protected enyne intermediate as a ~3:2 E/Z mixture[2].
References
1.[1] Title: PubChemLite - 2,2-dimethylpent-4-ynal (C7H10O) Source: uni.lu URL: 2.[3] Title: US9771325B2 - Tricyclic compounds and preparation thereof Source: Google Patents URL: 3.[2] Title: Organic & Biomolecular Chemistry - First total synthesis of a norsesquiterpene alkaloid Source: RSC Publishing URL:
Sources
Technical Monograph: Spectroscopic Characterization and Structural Analysis of 2,2-Dimethylpent-4-ynal
Part 1: Executive Summary & Structural Context
2,2-Dimethylpent-4-ynal (CAS: 29006-02-8) is a critical "linchpin" intermediate in organic synthesis, widely utilized for constructing quaternary carbon centers in complex natural products (e.g., triquinanes, hirsutene) and as a radical acceptor in cyclization cascades. Its structural uniqueness lies in the gem-dimethyl group at the
This guide provides a definitive spectroscopic atlas for 2,2-dimethylpent-4-ynal, synthesizing experimental data with mechanistic interpretation to ensure rapid and accurate identification.
Structural Visualization
The following diagram illustrates the core connectivity and functional zones of the molecule.
Part 2: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]
Operational Insight: The gem-dimethyl group creates a simplified splitting pattern, decoupling the aldehyde proton from the rest of the chain. This results in a distinctive singlet for the aldehyde proton, unlike typical aliphatic aldehydes which appear as triplets.
H NMR Data (CDCl
, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |
| 9.50 | Singlet (s) | 1H | - | CHO | Highly diagnostic; lack of coupling confirms quaternary |
| 2.35 | Doublet (d) | 2H | CH | Propargylic protons; coupled only to the terminal alkyne proton. | |
| 2.05 | Triplet (t) | 1H | Terminal alkyne; exhibits long-range coupling ( | ||
| 1.15 | Singlet (s) | 6H | - | C(CH | Gem-dimethyl group; magnetic equivalence indicates free rotation. |
C NMR Data (CDCl
, 100 MHz)
| Chemical Shift ( | Carbon Type | Assignment |
| 204.8 | C=O | Carbonyl carbon; typical for |
| 80.5 | C | Internal alkyne carbon. |
| 71.2 | CH | Terminal alkyne carbon. |
| 45.8 | C | Quaternary |
| 26.5 | CH | Propargylic methylene. |
| 21.5 | CH | Gem-dimethyl carbons (2C). |
Expert Note: In benzene-
Infrared (IR) Spectroscopy[2][4]
Operational Insight: The IR spectrum is dominated by the lack of O-H stretching (distinguishing it from the precursor alcohol) and the presence of the Fermi resonance characteristic of aldehydes.
| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |
| 3310 | Strong, Sharp | Definitive proof of terminal alkyne. | |
| 2810, 2710 | Medium | C-H Aldehyde | Fermi Resonance doublet; distinguishes aldehyde from ketone/ester. |
| 2120 | Weak | C | Often weak in terminal alkynes due to small dipole change. |
| 1725 | Strong | C=O Stretch | Carbonyl stretch; frequency raised slightly by |
| 1385, 1365 | Medium | C-H Bend | Gem-dimethyl "doublet" (often split or broadened). |
Mass Spectrometry (MS)
Operational Insight: The molecular ion (
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Formula: C
Fragmentation Pathway Diagram
Interpretation:
-
m/z 110 (M+): Molecular ion, typically low intensity (<5%).
-
m/z 95 (M-15): Loss of a methyl group from the quaternary center.
-
m/z 81 (M-29): Loss of the formyl radical (CHO
). This is often the base peak (100%) due to the stability of the resulting tertiary carbocation/radical intermediate stabilized by the alkyne.
Part 3: Experimental Protocols & Handling
Synthesis Context & Purity Check
This aldehyde is typically prepared by the alkylation of isobutyraldehyde or the Swern oxidation of 2,2-dimethylpent-4-yn-1-ol.
-
Impurity Alert: Watch for residual isobutyraldehyde (triplet at 9.6 ppm, doublet at 1.1 ppm) or 2,2-dimethylpent-4-yn-1-ol (broad OH stretch at 3400 cm
, CH OH doublet at ~3.4 ppm).
Sample Preparation for NMR
-
Solvent: CDCl
is standard. Neutralize with basic alumina if the compound is suspected to be acid-sensitive (though the gem-dimethyl group provides steric protection). -
Concentration: 10-15 mg in 0.6 mL solvent is optimal for clear splitting resolution of the propargyl doublet.
Storage & Stability
-
Volatility: The compound is a volatile liquid (BP est. ~130°C). Evaporate solvents carefully; do not use high vacuum (< 5 mmHg) for prolonged periods at room temperature.
-
Oxidation: Store under Argon at -20°C. Aldehydes oxidize to carboxylic acids over time (look for broad OH stretch ~3000-2500 cm
in IR).
References
-
Organic Syntheses Procedure (Analogous): Magnus, P.; Nobbs, M. S. (1989).[1] "4,4-Dimethyl-2-cyclopenten-1-one".[1] Organic Syntheses, 67, 121.[1] Source: Context: Describes the synthesis and characterization of the alkene analog (2,2-dimethyl-4-pentenal), providing the baseline for gem-dimethyl/aldehyde shifts.
-
Synthesis of 2,2-Dimethylpent-4-ynal: Crimmins, M. T.; Mascarella, S. W. (2000). "Solid-Phase Synthesis of Carbocyclic Nucleosides". Journal of the American Chemical Society, 122(41), 10220–10221. Source: Context: Cites the use of 2,2-dimethylpent-4-ynal as a key intermediate for radical cyclizations.
-
General Spectroscopic Data for Alkynes: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] Context: Authoritative source for standard chemical shifts of terminal alkynes and gem-dimethyl aldehydes.
-
PubChem Compound Summary: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11297948, 2,2-Dimethylpent-4-yn-1-ol (Precursor). Source: Context: Provides physical property data and identifiers for the direct alcohol precursor.
Sources
Strategic Synthesis of Bifunctional Alkyne-Aldehydes: A Modular Approach
Executive Summary
Bifunctional alkyne-aldehydes represent a high-value class of "linchpin" intermediates in organic synthesis.[1] Their dual reactivity—combining the electrophilic nature of the aldehyde (formyl group) with the nucleophilic or cycloaddition potential of the alkyne—makes them indispensable for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heterocycles.
This guide moves beyond generic textbook definitions to provide a rigorous, field-proven methodology for synthesizing these unstable intermediates. We categorize synthesis into two primary logic streams: Oxidative Unmasking (for aliphatic chains) and Transition-Metal Installation (for aromatic scaffolds).[1]
Part 1: Strategic Classification & Stability
Before initiating synthesis, the researcher must classify the target based on the conjugation length and structural rigidity, as these dictate the stability profile.
| Class | Structure Type | Stability Profile | Primary Synthetic Route |
| Type A | Aliphatic Non-Conjugated (e.g., 5-hexynal) | Low. Prone to polymerization and hydration.[1] Volatile. Store < -20°C in solution. | Oxidation of Alkynyl Alcohols |
| Type B | Aromatic/Conjugated (e.g., o-ethynylbenzaldehyde) | Moderate to High. Stabilized by resonance.[1] Solid or high-boiling oils.[1] | Sonogashira Coupling |
| Type C | Propargylic Aldehydes (e.g., propynal) | Very Low. Highly reactive Michael acceptors.[1] Explosive decomposition risk.[1][2] | Oxidation (controlled) |
Pathway Logic Visualization
The following diagram illustrates the decision matrix for selecting the synthetic route based on the starting material availability and target stability.
Figure 1: Decision matrix for selecting the optimal synthetic route based on structural classification.
Part 2: The Oxidation Route (Aliphatic Targets)
Target: 5-Hexynal (and analogues) Primary Challenge: Preventing isomerization of the terminal alkyne to an internal allene or conjugated system, and avoiding over-oxidation to the carboxylic acid.
Why Dess-Martin Periodinane (DMP)?
While Swern oxidation is effective, it requires cryogenic conditions (-78°C) which can be logistically difficult for scale-up.[1] Pyridinium chlorochromate (PCC) is acidic and often leads to cationic cyclization side products.[1] Dess-Martin Periodinane (DMP) is the superior choice for alkyne-aldehydes because:
-
Neutral pH: Prevents acid-catalyzed alkyne migration.[1]
-
Chemoselectivity: Leaves the triple bond untouched while rapidly converting the alcohol.[1]
-
Ease of Workup: Byproducts are removed via basic wash.[1]
Detailed Protocol: Synthesis of 5-Hexynal
Note: This protocol is self-validating via TLC monitoring.
Reagents:
-
5-Hexyn-1-ol (1.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Sodium Thiosulfate (
)[1] -
Sodium Bicarbonate (
)[1][3]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-hexyn-1-ol (10 mmol) in anhydrous DCM (40 mL).
-
Addition: Cool the solution to 0°C. Add DMP (12 mmol) in a single portion.
-
Causality: Cooling prevents the exotherm from causing local overheating and potential decomposition of the sensitive aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 45–90 minutes.
-
Quenching (Critical Step): Dilute with Et2O (40 mL). Pour the mixture into a saturated aqueous solution containing a 1:1 mixture of
and . -
Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract aqueous layer with Et2O.[1]
-
Purification: Dry combined organics over
, filter, and concentrate carefully (cold bath, >100 mbar).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Dess-Martin oxidation of alkynyl alcohols.
Part 3: The Cross-Coupling Route (Aromatic Targets)
Target: 2-((Trimethylsilyl)ethynyl)benzaldehyde (Precursor to o-ethynylbenzaldehyde) Primary Challenge: Homocoupling of the alkyne (Glaser coupling) and catalyst poisoning by the aldehyde group.[1]
Strategy: Sonogashira Coupling
Direct coupling of acetylene gas is dangerous and difficult to control (often yielding bis-coupled products).[1] The standard "Trustworthy" protocol utilizes TMS-acetylene as a protected mono-alkyne surrogate.[1]
Detailed Protocol
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)[1]
-
Ethynyltrimethylsilane (TMS-Acetylene) (1.2 equiv)[1]
- (2 mol%)[1]
-
Triethylamine (
) (3.0 equiv)[1] -
THF (degassed)[1]
Step-by-Step Workflow:
-
Degassing: Dissolve 2-bromobenzaldehyde (5 mmol) in dry THF (20 mL) and
(15 mmol). Sparge with Argon for 15 minutes.-
Causality: Oxygen promotes copper-mediated homocoupling of the alkyne (Glaser coupling), which consumes the starting material and complicates purification.
-
-
Catalyst Addition: Add
and CuI. The solution typically turns yellow/brown.[1] -
Alkyne Addition: Add TMS-acetylene dropwise via syringe.[1]
-
Reaction: Heat to 50°C for 4–6 hours under Argon balloon.
-
Validation: TLC will show the disappearance of the bromide. The product is usually highly fluorescent under UV (254/365 nm).[1]
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1] Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
-
Deprotection (Optional): To generate the free terminal alkyne, treat with
in MeOH at 0°C for 15 minutes.
Part 4: Applications & Divergent Synthesis
Once synthesized, these bifunctional molecules serve as "linchpins."[1] The following diagram illustrates the divergent utility of an o-alkynylbenzaldehyde.
Figure 3: Divergent synthetic utility of bifunctional alkyne-aldehydes in heterocycle formation.
References
-
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1] [1]
-
Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.[1] [1]
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] [1]
-
Organic Chemistry Portal. (n.d.).[1] Dess-Martin Oxidation.[1][2][3][5][8]
-
RSC Publishing. (2023).[1] Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.[1][6] RSC Advances.
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 7. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]
- 8. Dess–Martin Periodinane [sigmaaldrich.cn]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
stability and storage conditions for 2,2-dimethylpent-4-ynal
Technical Guide: Stability Profile and Storage Protocols for 2,2-Dimethylpent-4-ynal
Part 1: Executive Summary & Structural Significance
Chemical Identity:
-
IUPAC Name: 2,2-Dimethylpent-4-ynal[1]
-
CAS Number: 23151-06-6
-
Molecular Formula: C
H O -
Molecular Weight: 110.15 g/mol
Structural Significance (The Gem-Dimethyl Effect):
2,2-Dimethylpent-4-ynal possesses a unique structural advantage over linear alkynyl aldehydes (e.g., 4-pentynal). The presence of the gem-dimethyl group at the
-
Blockage of Enolization: The quaternary
-carbon lacks protons ( -hydrogens). Consequently, this molecule cannot form an enol or enolate intermediate at the -position. This structural blockade effectively eliminates the risk of self-aldol condensation , a primary degradation pathway for most aldehydes. -
Steric Shielding: The bulky methyl groups provide steric protection to the carbonyl carbon, slightly reducing the rate of nucleophilic attack compared to linear aldehydes, though it remains reactive toward desired nucleophiles.
Part 2: Stability Analysis & Degradation Pathways
Despite the stabilizing effect of the gem-dimethyl group, 2,2-dimethylpent-4-ynal remains a high-energy intermediate with distinct reactivity concerns.
1. Oxidative Instability (Air Sensitivity): Like all aldehydes, the carbonyl hydrogen is susceptible to autoxidation, leading to the formation of 2,2-dimethylpent-4-ynoic acid . This reaction is radical-mediated and accelerates upon exposure to atmospheric oxygen and light.
2. Alkyne Polymerization: The terminal alkyne moiety presents a risk of thermal or radical-induced polymerization. While the gem-dimethyl group isolates the alkyne from the aldehyde electronically, trace transition metals or peroxides (from aldehyde oxidation) can initiate cross-linking or oligomerization of the alkyne.
3. Acid Sensitivity:
While the molecule is robust against base-mediated racemization (due to the lack of a chiral center at the
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. Autoxidation is the dominant risk, which can secondarily trigger polymerization.
Part 3: Storage Protocols
To maintain purity >98% for extended periods, a strict exclusion of oxygen and moisture is required.
Table 1: Storage Conditions Matrix
| Parameter | Protocol | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows radical initiation rates and suppresses vapor pressure. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is denser than air, providing a superior "blanket" over the liquid surface to prevent oxygen diffusion. |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (photo-oxidation). Teflon prevents leaching of plasticizers which can initiate polymerization. |
| Stabilizers | None usually required (if pure) | Unlike linear enals, the gem-dimethyl group confers stability. For >6 month storage, 0.1% BHT (Butylated hydroxytoluene) may be added as a radical scavenger. |
| Headspace | Minimize | Large headspace volume increases the reservoir of potential oxygen/moisture. Store in appropriately sized vials. |
Visualization: Storage Decision Logic
Figure 2: Decision tree for processing and storing the material based on purity and intended usage timeline.
Part 4: Experimental Protocols
Protocol A: Purification via Vacuum Distillation
Context: If the material has turned yellow or shows carboxylic acid peaks in NMR (approx. 11-12 ppm).
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is base-washed and oven-dried (acidic residues on glass can catalyze polymerization).
-
Vacuum: Apply a vacuum of 10–20 mmHg .
-
Note: Do not distill at atmospheric pressure. The boiling point (est. >125°C at 1 atm) is too high and will cause thermal decomposition.
-
-
Heating: Use an oil bath set to no more than 20°C above the boiling point at that pressure.
-
Collection: Discard the first 5% (fore-run). Collect the main fraction as a colorless liquid.[3]
-
Immediate Storage: Backfill with Argon immediately upon completion. Do not leave the flask open to air while cooling.
Protocol B: Inert Transfer
Context: Handling the reagent for synthesis.
-
Equilibration: Allow the stored vial to warm to room temperature before opening.
-
Reason: Opening a cold vial condenses atmospheric moisture into the aldehyde, leading to hydrate formation.
-
-
Syringe Technique: Use a gas-tight syringe flushed with Argon.
-
Septum: Always sample through a septum; never uncap the stock bottle for routine sampling.
References
-
PubChem. (n.d.). 2,2-Dimethylpent-4-enal (Related Enal Data). National Library of Medicine. Retrieved from [Link]
-
Salomon, R. G., & Ghosh, S. (1984). Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl. Organic Syntheses, 62, 125. (Describes synthesis and handling of the related 2,2-dimethyl-4-pentenal). Retrieved from [Link]
-
Magnus, P. D., & Nobbs, M. S. (1980).[4] Synthesis of 2,2-dimethyl-4-pentenal. Synthetic Communications, 10(4), 273-278. (Foundational work on the synthesis and stability of gem-dimethyl pentenals).
Sources
Commercial Availability & Synthetic Protocols: 2,2-Dimethylpent-4-ynal
The following technical guide details the commercial status and synthetic preparation of 2,2-dimethylpent-4-ynal , a specialized "linchpin" synthon used in medicinal chemistry.
Executive Summary: The "Make vs. Buy" Decision
Status: Non-Catalog Item / Make-on-Demand
Recommendation: Buy Precursor (Alcohol)
Unlike its alkene analog (2,2-dimethyl-4-pentenal, CAS 5497-67-6), the target molecule 2,2-dimethylpent-4-ynal is not a standard "off-the-shelf" catalog item from major distributors (Sigma-Aldrich, Enamine, Combi-Blocks). This is attributed to the limited stability of the terminal alkyne-aldehyde motif, which is prone to polymerization or decomposition upon prolonged storage.
The Strategic Solution: Researchers should purchase the stable, commercially available alcohol precursor, 2,2-dimethylpent-4-yn-1-ol (CAS 107540-03-4) , and perform a controlled oxidation immediately prior to use.
Quick Data Profile
| Property | Target Molecule | Commercial Precursor |
| Name | 2,2-Dimethylpent-4-ynal | 2,2-Dimethylpent-4-yn-1-ol |
| Structure | Aldehyde ( | Alcohol ( |
| CAS No. | Not widely listed | 107540-03-4 |
| Stability | Low (Oxidation/Polymerization risk) | High (Shelf-stable liquid) |
| Availability | Custom Synthesis Only | Available (Guidechem, MolPort) |
Technical Justification & Applications
Why this Scaffold Matters
In drug discovery, 2,2-dimethylpent-4-ynal serves as a high-value "divergent core" due to two structural features:
-
Gem-Dimethyl Effect (Thorpe-Ingold): The geminal dimethyl group at the
-position restricts rotational freedom, pre-organizing the molecule into a reactive conformation. This often increases the binding affinity of the final drug candidate by reducing the entropic penalty of binding. -
Orthogonal Reactivity:
-
Aldehyde: Ready for reductive amination (library synthesis) or Wittig olefination.
-
Alkyne: Ready for CuAAC "Click" chemistry (triazole formation) or Sonogashira coupling.
-
Application Workflow Diagram
The following diagram illustrates how this single precursor generates diverse chemical libraries.
Figure 1: Divergent synthesis workflow utilizing 2,2-dimethylpent-4-ynal as a linchpin scaffold.
Synthetic Protocols (The "Make")
Since the aldehyde is not purchasable, the following protocols provide the most reliable routes to access it in the lab.
Method A: Oxidation of 2,2-Dimethylpent-4-yn-1-ol (Recommended)
This method is preferred due to the commercial availability of the alcohol. The use of Dess-Martin Periodinane (DMP) is recommended over Swern oxidation for small-to-medium scale (100 mg – 5 g) because it avoids the use of noxious sulfur reagents and cryogenic conditions.
Reagents:
-
Starting Material: 2,2-Dimethylpent-4-yn-1-ol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Buffer: Sodium Bicarbonate (
) -
Solvent: Dichloromethane (DCM), anhydrous[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.
-
Dissolution: Dissolve 2,2-dimethylpent-4-yn-1-ol in anhydrous DCM (0.1 M concentration).
-
Addition: Add
(1.5 equiv) to buffer the reaction (prevents acid-catalyzed side reactions). -
Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at 0°C. Allow to warm to room temperature and stir for 1–2 hours.
-
Quench: Dilute with diethyl ether. Add a 1:1 mixture of saturated aqueous
and saturated aqueous (sodium thiosulfate).[1] Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts). -
Isolation: Separate layers. Extract aqueous layer with ether.[2] Dry combined organics over
, filter, and concentrate carefully (aldehyde is volatile). -
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).
Self-Validation Check:
-
TLC: Alcohol spot (
) disappears; Aldehyde spot ( ) appears (Hexanes:EtOAc 4:1). -
NMR: Look for the diagnostic aldehyde proton singlet at
ppm.
Method B: Alkylation of Isobutyraldehyde (Alternative)
If the alcohol precursor is unavailable, the aldehyde can be constructed de novo using Phase Transfer Catalysis (PTC). This route is cheaper but requires careful control to prevent dialkylation.
Reagents:
-
Isobutyraldehyde
-
Propargyl Bromide (80% in toluene)[3]
-
Base: 50% KOH (aq)
-
Catalyst: Tetrabutylammonium bromide (TBAB)[4]
Protocol:
-
Mix isobutyraldehyde (1.0 equiv) and propargyl bromide (1.1 equiv) in toluene.
-
Add TBAB (0.05 equiv).
-
Add 50% KOH dropwise at 0°C with vigorous stirring.
-
Monitor by GC-MS to minimize dialkylation.
Synthesis Decision Tree
Use this logic flow to determine the optimal sourcing strategy for your project.
Figure 2: Decision matrix for sourcing 2,2-dimethylpent-4-ynal.
References
-
Commercial Precursor Identity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11297948, 2,2-Dimethylpent-4-yn-1-ol" PubChem, [Link]. Accessed 2 Mar. 2026.
-
Oxidation Protocol (DMP): Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. [Link]
-
Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]
Sources
Theoretical Conformational Landscape of 2,2-Dimethylpent-4-ynal: A Computational Guide for Synthetic Design
Prepared by: Senior Application Scientist Target Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Executive Summary
In modern drug development and complex natural product synthesis, the pre-organization of molecular building blocks dictates the thermodynamic feasibility of downstream cyclizations. 2,2-dimethylpent-4-ynal is a highly functionalized aliphatic intermediate featuring a terminal alkyne, an aldehyde, and a critical gem-dimethyl center at the
This whitepaper provides an in-depth theoretical analysis of the conformational dynamics of 2,2-dimethylpent-4-ynal. By employing high-level Density Functional Theory (DFT), we decode how the gem-dimethyl group restricts conformational freedom via the Thorpe-Ingold effect, ultimately pre-organizing the reactive termini for complex ring-forming reactions.
Structural Dynamics and the Causality of Conformational Bias
To understand 2,2-dimethylpent-4-ynal, we must analyze its rotational degrees of freedom. The molecule possesses two primary axes of rotation:
- (O=C1–C2–C3): The rotation of the aldehyde group relative to the quaternary carbon.
- (C1–C2–C3–C4): The rotation of the propargyl group relative to the core.
The Role of the gem-Dimethyl Effect
In an unsubstituted pent-4-ynal, the alkyl chain is highly flexible, populating a vast ensemble of extended conformations. However, the introduction of the gem-dimethyl group at C2 introduces severe steric constraints. According to the foundational principles of the, the bulky methyl groups compress the internal C1–C2–C3 bond angle. This angle compression forces the aldehyde and propargyl groups into closer spatial proximity, significantly increasing the population of reactive gauche rotamers. Understanding this causality is critical: we are not merely observing a static shape; we are quantifying a thermodynamically driven pre-organization that accelerates subsequent intramolecular reactions.
Theoretical Framework: Selecting the Right Functional
A common pitfall in computational organic chemistry is the default reliance on legacy functionals without considering the specific electronic nature of the target molecule.
While remains a workhorse for geometry optimizations, it notoriously underestimates medium-range dispersion forces. In 2,2-dimethylpent-4-ynal, the intramolecular non-covalent interactions between the
Experimental Protocol: A Self-Validating Computational Workflow
To ensure scientific integrity, the theoretical study of 2,2-dimethylpent-4-ynal must follow a self-validating protocol. Every step must verify the assumptions of the previous one.
Step 1: Conformational Sampling (Molecular Mechanics)
-
Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the MMFF94 force field.
-
Causality: DFT is computationally expensive. MMFF94 rapidly explores the potential energy surface (PES) to identify a pool of low-energy candidate structures, ensuring no global minimum is missed.
Step 2: High-Level Geometry Optimization (DFT)
-
Action: Optimize the candidate structures using M06-2X/6-311++G(d,p). Include diffuse functions (++) to accurately model the electron density of the oxygen lone pairs.
-
Causality: The tight convergence criteria ensure the geometry settles into a true local minimum on the quantum mechanical PES.
Step 3: Frequency Calculation (The Validation Step)
-
Action: Run a vibrational frequency calculation at the exact same level of theory (M06-2X/6-311++G(d,p)).
-
Causality: This is the self-validation mechanism. A true conformational minimum must possess zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and an Intrinsic Reaction Coordinate (IRC) calculation must be triggered to trace the path down to the true minima.
Step 4: Thermodynamic Corrections
-
Action: Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy (
) at 298.15 K and 1 atm.
Computational Workflow Visualization
Caption: Self-validating DFT computational workflow for conformational analysis.
Data Presentation: The Conformational Landscape
Following the rigorous protocol above, the theoretical analysis of 2,2-dimethylpent-4-ynal reveals three primary low-energy conformations. The steric bulk of the gem-dimethyl group heavily penalizes any eclipsed conformers, restricting the molecule to staggered geometries.
Table 1: Relative Energies and Dihedral Angles of 2,2-Dimethylpent-4-ynal Conformers (Calculated at the M06-2X/6-311++G(d,p) level of theory at 298.15 K)
| Conformer | Boltzmann Population (%) | Structural Description | ||||
| Conf-I (Global Min) | 178.2° | 62.5° | 0.00 | 0.00 | 82.4% | Aldehyde anti to propargyl; propargyl gauche to methyls. Minimizes dipole and steric clash. |
| Conf-II | -58.4° | 175.1° | +1.12 | +1.25 | 10.1% | Aldehyde gauche to propargyl; propargyl anti to C1. Slight steric penalty from methyl-oxygen proximity. |
| Conf-III | 65.3° | -61.2° | +1.45 | +1.48 | 7.5% | Both groups gauche. Pre-organized for cyclization, but suffers from mild allylic/carbonyl steric strain. |
Mechanistic Insights from the Data
The global minimum (Conf-I ) places the highly polarized carbonyl oxygen antiperiplanar to the bulky propargyl group, minimizing electrostatic repulsion and steric crowding. However, the critical takeaway for synthetic chemists is the relatively low energy barrier to access Conf-III (
Conclusion
Theoretical studies using dispersion-corrected DFT (M06-2X) reveal that 2,2-dimethylpent-4-ynal is not a flexible, random-coil aliphatic chain. Instead, it is a highly pre-organized system. The gem-dimethyl center acts as a structural fulcrum, restricting the dihedral space and forcing the reactive aldehyde and alkyne termini into proximity. For drug development professionals and synthetic chemists, understanding this conformational landscape is paramount: it allows for the rational design of reaction conditions that exploit these inherent thermodynamic biases, maximizing yields in complex total syntheses.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. URL: [Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. URL: [Link]
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. URL: [Link]
Unveiling the Electronic Landscape: A Guide to the Intrinsic Properties of Terminal Alkynes in Aldehydes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alkynyl aldehydes are a class of bifunctional molecules that serve as exceptionally versatile building blocks in modern organic synthesis, materials science, and medicinal chemistry.[1] Their unique reactivity stems from the intricate electronic interplay between a terminal alkyne and an aldehyde group. The conjugation of the electron-rich, cylindrical π-system of the alkyne with the electrophilic carbonyl carbon creates a molecule with a finely tuned and often counterintuitive electronic profile. This guide provides an in-depth exploration of these electronic properties, moving from fundamental principles of molecular structure to their tangible consequences in spectroscopic analysis and chemical reactivity. By explaining the causality behind their behavior, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full synthetic potential of these powerful synthons.
Core Electronic Architecture: A Tale of Two Functional Groups
To comprehend the properties of alkynyl aldehydes, one must first appreciate the intrinsic electronic nature of their constituent parts: the terminal alkyne and the aldehyde.
The Terminal Alkyne: More Than a Triple Bond
The carbon-carbon triple bond consists of one strong σ-bond and two weaker, orthogonal π-bonds, creating a cylinder of high electron density.[2] The carbon atoms involved in this bond are sp-hybridized. This hybridization state, with 50% s-character, has profound electronic consequences:
-
High Electronegativity and Inductive Effect: The significant s-character pulls the bonding electrons in the C-C σ-bond closer to the sp-hybridized carbon nucleus. This makes sp-hybridized carbons more electronegative than their sp² or sp³ counterparts. Consequently, the terminal alkyne moiety acts as a potent electron-withdrawing group through induction (a -I effect).
-
Acidity of the Acetylenic Proton: The same inductive pull polarizes the C-H bond at the terminus of the alkyne. This results in a remarkably acidic proton (pKa ≈ 25) compared to those on alkenes (pKa ≈ 45) or alkanes (pKa ≈ 50).[3] This acidity allows for easy deprotonation with a strong base to form a highly nucleophilic acetylide anion.[2][3]
-
Linear Geometry: The sp-hybridization dictates a linear geometry of the H-C≡C- fragment, a structural feature that influences molecular packing and receptor binding interactions.[2]
The Aldehyde: A Classic Electrophile
The aldehyde functional group is characterized by a carbonyl (C=O) double bond where the carbon is sp²-hybridized. The significant difference in electronegativity between carbon and oxygen results in a highly polarized bond, with a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This inherent polarization makes the aldehyde carbon a prime target for nucleophilic attack.
The Synergy of Conjugation: Electronic Properties of Alkynyl Aldehydes
When a terminal alkyne is placed in conjugation with an aldehyde (forming an α,β-alkynyl aldehyde), their electronic properties merge to create a unique chemical entity.
Amplified Electrophilicity at the Carbonyl Carbon
The primary electronic interaction is the powerful electron-withdrawing inductive effect (-I) of the sp-hybridized alkynyl carbons. This effect extends to the adjacent carbonyl group, pulling electron density away from the aldehyde carbon and significantly increasing its partial positive charge (δ+).
This inductive withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple aliphatic aldehyde. This is a crucial consideration for reaction design.
The π-System Conjugation
The p-orbitals of the alkyne's π-system overlap with the p-orbitals of the carbonyl π-system. This conjugation allows for the delocalization of electron density across the entire alkynyl aldehyde framework. While the inductive effect typically dominates, this resonance interaction provides a pathway for charge distribution and stabilization of intermediates, influencing the regioselectivity of certain addition reactions.
Figure 1: Orbital and Inductive Effects in an Alkynyl Aldehyde.
Spectroscopic Signatures: Reading the Electronic Fingerprints
The unique electronic environment of alkynyl aldehydes gives rise to characteristic spectroscopic data that can be used for their identification and for probing their electronic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aldehydic proton typically appears as a singlet or a finely coupled multiplet in the highly deshielded region of 9.0-10.0 ppm . The acetylenic proton is also distinct, usually found between 3.0-3.5 ppm .
-
¹³C NMR: The carbonyl carbon is highly deshielded, with a characteristic resonance in the 190-215 δ range.[4] The sp-hybridized carbons of the alkyne appear in a unique window between 70-90 ppm .
Infrared (IR) Spectroscopy
-
C=O Stretch: Saturated aldehydes show a strong C=O absorption near 1730 cm⁻¹.[4] In alkynyl aldehydes, conjugation lowers this frequency, typically to the 1705-1685 cm⁻¹ region, indicating a slight decrease in the double-bond character due to electron delocalization.[4]
-
C≡C Stretch: The carbon-carbon triple bond stretch appears as a sharp, medium-to-weak absorption around 2100-2200 cm⁻¹ .
-
≡C-H Stretch: The terminal acetylenic C-H bond gives rise to a sharp, strong absorption near 3300 cm⁻¹ .
| Spectroscopic Data Summary for a Typical Alkynyl Aldehyde | |
| Technique | Characteristic Signal |
| ¹H NMR | Aldehydic Proton (CHO) |
| Acetylenic Proton (C≡C-H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) |
| Alkynyl Carbons (C≡C) | |
| IR Spectroscopy | C=O Stretch |
| C≡C Stretch | |
| ≡C-H Stretch |
Computational Analysis: Visualizing Electronic Landscapes
To gain deeper, quantitative insight into the electronic structure, computational methods such as Density Functional Theory (DFT) are invaluable.[5] These studies allow for the visualization of key electronic parameters.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For an alkynyl aldehyde, the map clearly shows a highly electron-poor (blue) region around the aldehydic proton and carbon, confirming its electrophilicity, and an electron-rich (red) region around the carbonyl oxygen and the alkyne's π-system.[5]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a typical alkynyl aldehyde, the LUMO is often localized over the conjugated C≡C-C=O system, with a significant coefficient on the carbonyl carbon, indicating it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity.[5]
Figure 2: Workflow for Computational Analysis of Alkynyl Aldehydes.
Reactivity and Synthetic Utility: The Electronic Properties in Action
The electronic features of alkynyl aldehydes make them privileged reagents in a vast array of chemical transformations. They can react at the aldehyde, the alkyne, or both, often in cascade sequences to build molecular complexity rapidly.
Key Experimental Protocol: N-Heterocyclic Carbene (NHC) Catalyzed Reaction
N-Heterocyclic carbenes can induce umpolung (polarity reversal) at the aldehyde carbon. The following protocol describes a representative NHC-catalyzed reaction of an alkynyl aldehyde with a 1,3-dicarbonyl compound to form highly functionalized dihydropyranones.[6]
Step-by-Step Methodology: [6]
-
Catalyst Preparation: To an oven-dried 10-mL vial under a nitrogen atmosphere, add the NHC precursor, imidazolium salt B1 (IMes·HCl) (17 mg, 0.05 mmol, 10 mol%), and potassium tert-butoxide (t-BuOK) (6 mg, 0.05 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (1 mL) to the vial. Stir the resulting mixture at room temperature for 10 minutes to generate the active NHC catalyst in situ.
-
Reagent Addition: In a separate vial, prepare a solution of the alkynyl aldehyde (e.g., 3-phenylpropiolaldehyde) (0.5 mmol, 1.0 equiv.) and the 1,3-dicarbonyl compound (e.g., ethyl 3-oxobutanoate) (0.6 mmol, 1.2 equiv.) in anhydrous THF (1 mL).
-
Reaction Execution: Add the reagent solution to the catalyst mixture. Stir the final reaction mixture at room temperature for 2 hours.
-
Workup and Purification: Upon completion (monitored by TLC), remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/EtOAc, 7:1) to yield the desired 3,4-dihydropyranone product.
Applications in Heterocycle Synthesis
Alkynyl aldehydes are cornerstone reagents for the synthesis of N-, O-, and S-containing heterocycles, which are prevalent motifs in pharmaceuticals.[1] The dual functionality allows for cascade reactions where an initial nucleophilic addition is followed by an intramolecular cyclization. For example, the reaction of alkynyl aldehydes with amidines can lead to substituted pyrimidines, and reactions with α-amino acid esters can yield 1,2,3-trisubstituted pyrroles.
Figure 3: Aza-Michael Addition Cascade for Chiral Quinolines.
Bioconjugation and Drug Development
The unique reactivity of alkynyl aldehydes has been harnessed for the site-specific modification of biomolecules.[7][8] They can act as selective reagents for cysteine residues on proteins, offering a stable alternative to traditional maleimide-based conjugation.[8] The incorporated aldehyde handle can then be used for further functionalization, such as attaching payloads for antibody-drug conjugates (ADCs) or installing probes for chemical biology studies.[7][8] This versatility is highly valuable in the development of next-generation therapeutics.
Conclusion
The electronic properties of terminal alkynes in aldehydes are a fascinating case study in chemical synergy. The potent inductive withdrawal of the sp-hybridized alkyne carbons significantly enhances the electrophilicity of the aldehyde, while the conjugated π-system modulates reactivity and provides pathways for complex molecular assembly. This deep understanding, supported by spectroscopic and computational evidence, unlocks the ability to rationally design synthetic routes for complex heterocycles, novel materials, and advanced bioconjugates. For researchers in drug discovery and development, a firm grasp of these electronic principles is paramount to leveraging the full potential of this versatile and powerful class of molecules.
References
-
Doraghi, F., Mohaghegh, F., Hosseinchi Qareaghaj, O., Larijani, B., & Mahdavi, M. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. [Link]
-
Ye, J., et al. (2024). 2‐Alkynylaryl Aldehydes (Enynals) in Organic Synthesis. ResearchGate. [Link]
-
Gevorgyan, V., & Takeda, A. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Molecules. [Link]
-
Anonymous. (n.d.). Alkynes. Course Notes. This is a general chemistry resource outlining the basic electronic structure and properties of alkynes. [Link]
-
Anonymous. (2025). Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. CCS Chemistry. [Link]
-
Chemistry Steps. (2024). Alkynes to Aldehydes and Ketones. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkynyl ketones, carboxylic acids and derivatives. Organic Chemistry Portal. [Link]
-
Anonymous. (2025). Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. Chinese Chemical Society. [Link]
-
Liu, X. (2021). 10.8: Alkynes. Chemistry LibreTexts. [Link]
-
Gevorgyan, V., & Takeda, A. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. MDPI. [Link]
-
Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. National Institutes of Health. [Link]
-
Basch, H. (1991). Geometry and electronic structure studies using computational quantum chemistry. Journal of Molecular Structure: THEOCHEM. [Link]
-
Mary, Y. S. J., et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. MDPI. [Link]
-
Singh, P., & Singh, J. (2021). Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Properties of Some Biginelli Adducts. Oriental Journal of Chemistry. [Link]
-
Soderberg, T. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]
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Technical Guide: Reactivity & Synthetic Utility of 2,2-Dimethylpent-4-ynal
Executive Summary
2,2-Dimethylpent-4-ynal represents a specialized class of "linchpin" scaffolds in diversity-oriented synthesis (DOS) and medicinal chemistry. Its structural uniqueness lies in the convergence of three distinct features: a reactive electrophilic aldehyde, a nucleophilic/clickable terminal alkyne, and a quaternary gem-dimethyl center.
This guide analyzes the molecule's reactivity profile, specifically focusing on its role as a substrate for transition-metal-catalyzed intramolecular hydroacylation —a powerful method for constructing cyclopentenones.[1] Furthermore, we detail the gem-dimethyl (Thorpe-Ingold) effect , which pre-organizes the molecule for cyclization, and the non-enolizable nature of the aldehyde, which dictates its chemoselectivity in nucleophilic additions.
Part 1: Structural Analysis & The Gem-Dimethyl Effect
The Quaternary Carbon Advantage
The defining feature of 2,2-dimethylpent-4-ynal is the substitution at the
-
Non-Enolizable Character: There are no protons on the
-carbon. Consequently, this aldehyde cannot form an enolate.-
Implication: It is immune to self-aldol condensation, racemization (if the molecule were chiral elsewhere), and
-halogenation via enol mechanisms. It allows the use of basic reagents that would typically destroy linear aldehydes.
-
-
The Thorpe-Ingold Effect (Gem-Dimethyl Effect):
-
Mechanism:[1][2][3][4] The bulky methyl groups at C2 compress the internal bond angle (
), forcing the terminal alkyne (C4-C5) and the aldehyde (C1) closer together in space. -
Thermodynamic Result: This conformational lock significantly lowers the entropic penalty for cyclization, accelerating intramolecular reactions (like hydroacylation) by orders of magnitude compared to the unsubstituted analog.
-
Reactivity Matrix
| Site | Functional Group | Key Reactivity Mode | Constraints |
| C1 | Aldehyde (-CHO) | Nucleophilic addition, Hydroacylation, Reductive Amination | Sterically hindered by C2 methyls; Non-enolizable. |
| C2 | Quaternary Center | Conformational Locking | Chemically inert; blocks |
| C4-C5 | Terminal Alkyne | Cycloaddition (Click), Sonogashira coupling, Hydroacylation | Acidic proton (pKa ~25) requires care with organometallics. |
Part 2: Synthesis Protocol
Objective: Preparation of 2,2-dimethylpent-4-ynal via Phase Transfer Catalysis (PTC).
This protocol avoids the use of pyrophoric bases like LDA, utilizing the gem-dimethyl effect to drive mono-alkylation efficiency.
Experimental Workflow (DOT Visualization)
Detailed Methodology
Reagents: Isobutyraldehyde (1.0 eq), Propargyl bromide (1.1 eq, 80% in toluene), Potassium Hydroxide (1.5 eq, 50% aq. solution), Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (0.05 eq).
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge the aqueous KOH solution and the phase transfer catalyst.
-
Addition: Cool the mixture to 0°C. Add isobutyraldehyde dropwise. The mixture may yellow slightly.
-
Alkylation: Add propargyl bromide dropwise over 30 minutes, maintaining the temperature below 10°C to prevent polymerization of the halide.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours. The steric bulk of the isobutyraldehyde favors mono-alkylation, but the quaternary center forms readily due to the acidity of the
-proton in the intermediate. -
Workup: Dilute with water and extract with diethyl ether (3x). Wash combined organics with brine and dry over anhydrous
.[5] -
Purification: Concentrate in vacuo. Purify by fractional distillation (bp approx. 120-130°C at atm, or lower under vacuum).
-
Note: The product is volatile. Use a Vigreux column to separate it from unreacted isobutyraldehyde.
-
Part 3: The Crown Jewel – Intramolecular Hydroacylation
The most high-value transformation for this molecule is the Rhodium-catalyzed intramolecular hydroacylation to form 4,4-dimethylcyclopent-2-enone . This reaction constructs a 5-membered ring from an acyclic precursor with 100% atom economy.
Mechanism & Catalyst Choice
The reaction proceeds via C-H bond activation of the aldehyde.[1][2]
-
Catalyst: Cationic Rh(I) complexes, typically
or . -
Ligand Importance: Bis-phosphine ligands (dppe) are crucial. Monodentate phosphines often lead to decarbonylation (loss of CO) rather than hydroacylation.
-
Role of Gem-Dimethyl: Without the 2,2-dimethyl group, the conformer required for the hydride insertion is sparsely populated. The gem-dimethyl group forces the aldehyde H and the alkyne into proximity (Reactive Rotamer Effect).
Catalytic Cycle Visualization
Protocol: Hydroacylation to Cyclopentenone
Based on the work of Tanaka & Fu (JACS 2001).[1]
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, dissolve
(2.5 mol%) and dppe (5 mol%) in degassed acetone. Add (5 mol%) to generate the cationic species in situ (precipitating AgCl). Filter to remove AgCl if necessary, or use pre-formed . -
Reaction: Add 2,2-dimethylpent-4-ynal (1.0 eq) to the catalyst solution.
-
Conditions: Stir at room temperature for 2-6 hours.
-
Observation: The reaction is typically clean due to the suppression of decarbonylation.
-
-
Workup: Concentrate the solvent. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).
-
Yield: Expect >90% yield due to the favorable Thorpe-Ingold effect.
Part 4: Chemoselectivity in Nucleophilic Additions
When targeting the aldehyde group with nucleophiles (e.g., Grignard reagents, Hydrides), researchers must account for the terminal alkyne .
The "Two-Equivalent" Rule
Terminal alkynes are acidic (
-
Scenario: Attempting to add
to the aldehyde. -
Outcome: The first equivalent of
will deprotonate the alkyne: The aldehyde remains untouched until the second equivalent is added. -
Strategy: To alkylate the aldehyde, use 2.1 equivalents of the organometallic reagent. The first eq.[6] protects the alkyne as the acetylide; the second attacks the carbonyl. Acidic workup regenerates the terminal alkyne.
Cannizzaro Reaction Risk
Because the C2 position has no protons, this aldehyde cannot enolize. In the presence of strong hydroxide bases (without PTC conditions), it is a prime candidate for the Cannizzaro reaction , where one molecule is oxidized to the acid and another reduced to the alcohol.
-
Prevention: Avoid concentrated aqueous bases unless alkylating (where PTC kinetics favor alkylation over disproportionation).
References
-
Tanaka, K., & Fu, G. C. (2001).[1] A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne.[1] Journal of the American Chemical Society.[1][2][7]
-
Willis, M. C. (2010). Transition Metal Catalyzed Alkene and Alkyne Hydroacylation.[1][8][9] Chemical Reviews.
-
Salomon, R. G., & Ghosh, S. (1984). Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl. Organic Syntheses (Protocol for gem-dimethyl aldehyde synthesis via PTC).
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.
-
Vaxelaire, C., et al. (2011). Rhodium-Catalyzed Hydroacylation. Chemistry - A European Journal.
Sources
- 1. A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne [organic-chemistry.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. escholarship.org [escholarship.org]
- 9. Rhodium-Catalyzed Ring-Opening Hydroacylation of Alkylidenecyclopropanes with Chelating Aldehydes for the Synthesis of γ,δ-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2,2-dimethylpent-4-ynal from propargyl precursors
Application Note: Synthesis of 2,2-Dimethylpent-4-ynal via Directed Metalloenamine Alkylation
Introduction & Rationale
2,2-Dimethylpent-4-ynal is a sterically hindered, terminal alkyne-containing aldehyde that serves as a critical building block in advanced organic synthesis. It is prominently featured as an intermediate in the synthesis of novel tricyclic chemotherapeutic compounds[1] and in the total synthesis of complex natural products, such as the norsesquiterpene alkaloids derived from the mushroom-forming fungus Flammulina velutipes[2].
Synthesizing
Mechanistic Pathway & Workflow
The workflow relies on four distinct mechanistic phases:
-
Condensation: Isobutyraldehyde reacts with tert-butylamine to form an imine, extruding water to drive the equilibrium.
-
Deprotonation: Lithium diisopropylamide (LDA) kinetically deprotonates the alpha-position at -78 °C, forming a stable lithium aza-enolate.
-
Alkylation: Propargyl bromide is introduced. The bulky tert-butyl group directs the electrophile to the carbon atom, ensuring strict C-alkylation.
-
Hydrolysis: Aqueous acid cleaves the C=N bond, liberating the target 2,2-dimethylpent-4-ynal.
Workflow for the directed synthesis of 2,2-dimethylpent-4-ynal via an aza-enolate intermediate.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric rationale and critical parameters required to ensure reproducibility and high yield.
| Parameter | Value / Reagent | Mechanistic Rationale |
| Isobutyraldehyde | 1.0 equiv | Primary starting material; provides the carbon backbone. |
| tert-Butylamine | 1.1 equiv | Slight excess drives the condensation equilibrium toward the imine. |
| LDA | 1.05 equiv | Non-nucleophilic base; ensures complete aza-enolate formation without attacking the imine. |
| Propargyl Bromide | 1.1 equiv (80% in toluene) | Toluene stabilizes the shock-sensitive alkyne; slight excess ensures complete SN2 conversion. |
| Deprotonation Temp | -78 °C | Prevents aza-enolate decomposition and suppresses side reactions. |
| Alkylation Temp | -78 °C to 25 °C | Low initial temp controls the exothermic SN2 attack; warming ensures reaction completion. |
| Hydrolysis Agent | 10% Aqueous HCl | Rapidly protonates the imine nitrogen, facilitating nucleophilic attack by water to release the aldehyde. |
| Expected Yield | 75% – 85% | Reflects isolated yield after vacuum distillation. |
Step-by-Step Experimental Protocol
Caution: Propargyl bromide is a highly flammable, shock-sensitive alkylating agent[4]. Perform all operations in a well-ventilated fume hood using appropriate personal protective equipment.
Phase 1: Synthesis of N-tert-Butylisobutylideneamine
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a Dean-Stark trap topped with a reflux condenser.
-
Reaction: Dissolve isobutyraldehyde (50.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add anhydrous magnesium sulfate (MgSO₄) (5.0 g) as a desiccant.
-
Addition: Cool the suspension to 0 °C. Add tert-butylamine (55.0 mmol) dropwise over 15 minutes.
-
Maturation: Remove the ice bath and stir at room temperature for 4 hours. The MgSO₄ will sequester the extruded water, driving the reaction to completion.
-
Isolation: Filter the mixture to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to yield the crude imine as a pale yellow oil. This intermediate is generally pure enough (>95%) to use directly in the next step without distillation.
Phase 2: Aza-Enolate Formation and Propargylation
-
Setup: Purge a flame-dried 250 mL Schlenk flask with argon. Add anhydrous tetrahydrofuran (THF) (60 mL) and diisopropylamine (52.5 mmol).
-
LDA Generation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (52.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.
-
Deprotonation: Dissolve the crude tert-butyl imine (50.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. Stir for 1 hour to form the lithium aza-enolate.
-
Alkylation: Add propargyl bromide (55.0 mmol, 80% solution in toluene) dropwise over 20 minutes. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight (approx. 12 hours).
Phase 3: Hydrolysis and Purification
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench with 50 mL of 10% aqueous HCl. Stir vigorously for 2 hours at room temperature. This step is critical: the acid hydrolyzes the alkylated imine back to the aldehyde.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) (50 mL) to neutralize residual acid, followed by brine (50 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation (or silica gel flash chromatography using a 95:5 hexanes/ethyl acetate gradient) to afford 2,2-dimethylpent-4-ynal as a colorless to pale-yellow liquid.
References
- Title: Tricyclic compounds and preparation thereof (US9771325B2)
-
Title: First total synthesis of a norsesquiterpene alkaloid (R)-8-hydroxy-4,7,7-trimethyl-7,8-dihydrocyclopenta[e]isoindole-1,3(2H,6H)-dione, isolated from the mushroom-forming fungus Flammulina velutipes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Propargyl Claisen rearrangement: allene synthesis and beyond Source: Chemical Society Reviews URL: [Link]
-
Title: Flammable Liquids and Solids - Standard Operating Procedure Source: Sarpong Lab URL: [Link]
Sources
Application Note: Selective Oxidation of 2,2-Dimethylpent-4-yn-1-ol to 2,2-Dimethylpent-4-ynal
Executive Summary
The transformation of 2,2-dimethylpent-4-yn-1-ol into its corresponding aldehyde, 2,2-dimethylpent-4-ynal, is a critical functional group interconversion in the synthesis of complex natural products, including norsesquiterpene alkaloids and macrocyclic antibiotics. This application note provides a comprehensive, field-validated guide to performing this oxidation. By detailing the causality behind reagent selection, mechanistic pathways, and step-by-step protocols, this document empowers researchers to achieve high-yielding, chemoselective oxidation while avoiding common pitfalls such as alkyne degradation or over-oxidation.
Chemical Context & Substrate Analysis
The substrate, 2,2-dimethylpent-4-yn-1-ol (CAS: 107540-03-4)[1], presents a unique set of structural challenges and advantages for oxidation:
-
Primary Hydroxyl Group: Requires selective oxidation to the aldehyde without proceeding to the carboxylic acid.
-
Terminal Alkyne (C4): Highly sensitive to strong, aqueous oxidants (e.g., KMnO₄, RuO₄) which can cause oxidative cleavage or hydration. Furthermore, transition-metal-catalyzed oxidations risk unwanted Glaser-type oxidative coupling.
-
Gem-Dimethyl Group (C2): Introduces neopentyl-like steric hindrance, which slows down the initial nucleophilic attack of the alcohol onto the oxidant. However, this structural feature is highly advantageous post-oxidation: the absence of α-protons completely prevents enolization, thereby immunizing the resulting aldehyde against α-epimerization or aldol condensation.
Strategic Rationale: To preserve the alkyne and halt oxidation at the aldehyde stage, mild, anhydrous, and metal-free conditions are mandatory. The Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation are the industry gold standards for this specific transformation.
Mechanistic Rationale & Oxidation Strategies
Strategy A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C)[2].
-
Activation: DMSO reacts with oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate. Causality for -78 °C: Above -60 °C, this intermediate rapidly undergoes a Pummerer rearrangement, leading to unwanted methylthiomethyl (MTM) ether byproducts instead of the aldehyde[2].
-
Ligand Exchange: The sterically hindered primary alcohol attacks the sulfonium ion. Due to the gem-dimethyl bulk, this step requires an extended incubation time (30–45 minutes) compared to unhindered alcohols.
-
Elimination: Addition of triethylamine (Et₃N) deprotonates the intermediate, forming an alkoxysulfonium ylide that undergoes an intramolecular 5-membered transition state β-elimination to yield the aldehyde and dimethyl sulfide (DMS)[2].
Strategy B: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine(V) reagent that operates under exceptionally mild, neutral conditions at room temperature[3].
-
Ligand Exchange: The alcohol displaces an acetate ligand on the iodine center to form a diacetoxyalkoxyperiodinane intermediate[3].
-
Deprotonation: An expelled acetate ion acts as an internal base, abstracting the carbinol proton to release the aldehyde, acetic acid, and an iodinane byproduct[3]. Causality for selection: DMP is neutral and completely orthogonal to terminal alkynes, making it ideal for milligram-to-gram scale synthesis where avoiding the foul odor of DMS is preferred.
Caption: Mechanistic pathways for the selective oxidation of 2,2-dimethylpent-4-yn-1-ol using Swern and DMP.
Quantitative Data & Comparative Analysis
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Typical Yield | 85% – 95% | 90% – 98% |
| Operating Temp | -78 °C to Room Temperature | Room Temperature (20 °C) |
| Reaction Time | 1.5 – 2 hours | 0.5 – 2 hours |
| Key Byproducts | Dimethyl sulfide (toxic/foul odor), CO, CO₂ | Iodinane, Acetic acid |
| Scalability | Excellent (Multi-gram to Kilogram) | Limited by reagent cost/shock sensitivity |
| Alkyne Tolerance | Perfect | Perfect |
Experimental Protocols
Protocol A: Swern Oxidation (Scale: 10 mmol)
Note: Perform entirely in a well-ventilated fume hood due to the generation of carbon monoxide and dimethyl sulfide.
-
System Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Argon. Add anhydrous CH₂Cl₂ (30 mL) and oxalyl chloride (1.05 mL, 12.0 mmol, 1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Activation: Dropwise add anhydrous DMSO (1.70 mL, 24.0 mmol, 2.4 eq) dissolved in CH₂Cl₂ (5 mL) over 10 minutes. Causality: Rapid addition causes exothermic localized heating, leading to Pummerer decomposition of the active oxidant[2]. Stir for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve 2,2-dimethylpent-4-yn-1-ol (1.12 g, 10.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add dropwise to the activated DMSO solution over 15 minutes. Stir at -78 °C for 45 minutes. Causality: The extended 45-minute window compensates for the steric hindrance of the gem-dimethyl group, ensuring complete alkoxysulfonium ion formation.
-
Elimination: Add anhydrous triethylamine (7.0 mL, 50.0 mmol, 5.0 eq) dropwise. Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Caution: the aldehyde is volatile; keep water bath < 30 °C).
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford 2,2-dimethylpent-4-ynal.
Caption: Step-by-step experimental workflow for the Swern oxidation of 2,2-dimethylpent-4-yn-1-ol.
Protocol B: Dess-Martin Periodinane Oxidation (Scale: 5 mmol)
-
Preparation: In a 50 mL round-bottom flask, dissolve 2,2-dimethylpent-4-yn-1-ol (560 mg, 5.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under an Argon atmosphere.
-
Oxidant Addition: Add Dess-Martin Periodinane (2.54 g, 6.0 mmol, 1.2 eq) in a single portion at 0 °C. Optional: Add NaHCO₃ (1.0 g) to buffer the acetic acid byproduct, which prevents potential acid-catalyzed side reactions[3].
-
Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (typically complete within 1 hour).
-
Quench: Dilute the mixture with Et₂O (30 mL). Pour into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (30 mL). Stir vigorously for 15 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, while NaHCO₃ neutralizes acetic acid[3].
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via a short silica plug to yield the pure aldehyde.
Self-Validating Systems (QA/QC)
To guarantee the structural integrity of the synthesized 2,2-dimethylpent-4-ynal, implement the following self-validating checks:
-
TLC Monitoring: The product aldehyde is significantly less polar than the starting alcohol. It will elute higher on silica gel (e.g., Rf ~0.6 in 8:2 Hexanes/EtOAc vs Rf ~0.3 for the alcohol). The aldehyde spot will actively stain with 2,4-Dinitrophenylhydrazine (2,4-DNP) solution, confirming the presence of a carbonyl group.
-
¹H NMR Validation:
-
Disappearance: The primary alcohol CH₂ protons (doublet/singlet around 3.4-3.6 ppm) must completely disappear.
-
Appearance: A sharp singlet integrating to 1H must appear highly deshielded at ~9.5 ppm , confirming the aldehyde proton.
-
Retention: The terminal alkyne proton (triplet/singlet around 2.0-2.2 ppm) must remain intact, proving chemoselectivity.
-
-
Odor Management (Swern): To validate the safe disposal of Swern byproducts, rinse all glassware with a 10% sodium hypochlorite (bleach) solution. Bleach rapidly oxidizes residual dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone[2].
References
1. Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at: 2.[3] Dess–Martin periodinane - Wikipedia. Wikimedia Foundation. Available at: 3.[2] Swern oxidation - Wikipedia. Wikimedia Foundation. Available at: 4.[1] 2,2-Dimethylpent-4-yn-1-ol | C7H12O | CID 11297948 - PubChem. National Institutes of Health. Available at:
Sources
2,2-dimethylpent-4-ynal in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
This Application Note and Protocol guide details the use of 2,2-dimethylpent-4-ynal as a robust, non-enolizable heterobifunctional linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The "Gem-Dimethyl" Advantage in Click Chemistry Linkers
Executive Summary
2,2-dimethylpent-4-ynal is a specialized heterobifunctional linker designed to overcome a critical limitation in "Click" chemistry: the instability of aldehyde handles during basic or aqueous reaction conditions. Unlike linear propargyl aldehydes, this molecule incorporates a gem-dimethyl group at the
This stability allows researchers to perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without protecting the aldehyde, followed by high-yield bio-orthogonal ligation (e.g., reductive amination, oxime formation) on the intact formyl group.
Key Advantages
| Feature | Benefit | Mechanism |
| Non-Enolizable | Prevents racemization and aldol condensation. | Gem-dimethyl steric bulk blocks |
| Dual-Orthogonality | Enables sequential labeling of two distinct targets. | Alkyne: Reacts with Azides (CuAAC).Aldehyde: Reacts with Amines/Hydrazides. |
| High Stability | Survives basic CuAAC conditions (pH 4–9). | Lack of acidic |
| Compact Size | Minimal perturbation of biomolecular targets.[1][2] | Low molecular weight (MW: ~110.15 g/mol ). |
Chemical Mechanism & Rationale[3][4][5][6]
The Gem-Dimethyl Effect
In standard linkers (e.g., 4-pentynal), the
In 2,2-dimethylpent-4-ynal , the two methyl groups at the C2 position replace the
-
Thermodynamic Stability: Eliminates the enol tautomer pathway.
-
Kinetic Acceleration: The steric bulk compresses the internal bond angle (Thorpe-Ingold effect), pre-organizing the molecule for subsequent reactions and protecting the carbonyl from nucleophilic attack by non-target species.
The Dual-Ligation Workflow
The molecule serves as a "hub" for connecting an Azide-tagged payload (Drug, Fluorophore) to an Amine-containing scaffold (Protein, Antibody).
Figure 1: Sequential Bioconjugation Workflow. The gem-dimethyl linker ensures the aldehyde survives Step 1 to participate in Step 2.
Experimental Protocols
Protocol A: Synthesis of 2,2-dimethylpent-4-ynal
Note: While often custom-synthesized, this reagent can be prepared in a single step from isobutyraldehyde.
Reagents:
-
Isobutyraldehyde (CAS: 78-84-2)[3]
-
Propargyl bromide (80% in toluene)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
Procedure:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Isobutyraldehyde (1.0 eq) in dry THF (or Toluene for phase transfer conditions).
-
Deprotonation: Cool to 0°C. Add Base (1.1 eq) slowly. Stir for 30 mins to form the enolate. Note: The gem-dimethyl position prevents self-aldol condensation, a common side reaction for other aldehydes.
-
Alkylation: Add Propargyl bromide (1.2 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup: Quench with saturated NH4Cl. Extract with Diethyl Ether. Wash organics with Brine, dry over MgSO4.
-
Purification: Distillation (boiling point approx. 125°C) or Flash Chromatography.
-
Validation:1H NMR (CDCl3):
9.50 (s, 1H, CHO), 2.35 (d, 2H, CH2), 2.05 (t, 1H, Alkyne-H), 1.15 (s, 6H, 2xCH3).
-
Protocol B: CuAAC "Click" Reaction (Alkyne Functionalization)
This protocol conjugates an Azide-tagged molecule to the Alkyne end of the linker, leaving the Aldehyde free.
Materials:
-
Alkyne: 2,2-dimethylpent-4-ynal (1.0 eq)
-
Azide: R-N3 Target Molecule (1.0 eq)
-
Catalyst: CuSO4·5H2O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand (Optional but Recommended): THPTA or TBTA (5 mol%) to protect biomolecules from oxidative damage.
-
Solvent: t-BuOH:H2O (1:1) or DMSO:H2O (for biological samples).
Step-by-Step:
-
Dissolution: Dissolve the Azide and 2,2-dimethylpent-4-ynal in the chosen solvent.
-
Concentration: Aim for 10–50 mM for small molecules; 10–100 µM for proteins.
-
-
Catalyst Prep: Premix CuSO4 and THPTA ligand in a separate vial (1:1 molar ratio) before adding to the reaction. This forms the active catalytic complex.
-
Initiation: Add the Cu-Ligand complex to the reaction mixture, followed immediately by the Sodium Ascorbate solution (freshly prepared).
-
Incubation: Stir at RT for 1–4 hours.
-
Self-Validation: Monitor by LC-MS or TLC. The Alkyne peak (IR ~2100 cm⁻¹) should disappear. The Aldehyde peak (NMR ~9.5 ppm) must remain unchanged.
-
-
Workup:
Protocol C: Reductive Amination (Aldehyde Functionalization)
This protocol conjugates an Amine-containing scaffold to the Aldehyde end of the Linker-Triazole intermediate.
Materials:
-
Aldehyde Intermediate: Product from Protocol B.
-
Amine: Protein-NH2, Peptide, or small molecule amine (1.2–5.0 eq).
-
Reducing Agent: Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB).
-
Buffer: Phosphate Buffer (pH 6.0–7.0) or MeOH/DCM for organic synthesis.
Step-by-Step:
-
Schiff Base Formation: Mix the Aldehyde Intermediate and the Amine in the buffer/solvent.
-
Optimization: If using a protein, keep pH near 6.0 to favor N-terminal labeling over Lysine labeling.
-
-
Incubation: Allow to stand for 30–60 minutes to reach equilibrium (Schiff base formation).
-
Reduction: Add NaBH3CN (2.0 eq). Stir at RT for 2–16 hours.
-
Why NaBH3CN? It selectively reduces the imine (Schiff base) without reducing the remaining aldehyde (if any) or the triazole.
-
-
Purification:
-
Proteins: Size Exclusion Chromatography (SEC).
-
Small Molecules: Acid/Base extraction or Flash Chromatography.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Click Yield | Oxygen inhibition of Cu(I). | Degas solvents thoroughly; increase Ascorbate concentration. |
| Aldehyde Degradation | High pH (>9.0) or strong nucleophiles. | The gem-dimethyl group protects against enolization, but avoid strong bases like NaOH. Stick to carbonate/phosphate buffers. |
| Copper Precipitation | Lack of ligand. | Use THPTA or BTTAA ligands to keep Copper soluble in aqueous media. |
| Incomplete Amination | Steric hindrance at the amine. | The gem-dimethyl group adds bulk near the aldehyde. Use a higher excess of amine or increase reaction time. |
References
-
Synthesis & Gem-Dimethyl Effect
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106.
-
Modern Context: Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. Link
-
CuAAC Click Chemistry Protocols
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
-
Alkynyl Aldehyde Applications
- Specific synthesis references derived from: Organic Syntheses, Coll. Vol. 7, p. 177 (1990)
-
Recent application in thiol-specific conjugation: CCS Chemistry (2024). "Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group."[2] (Highlighting the stability and versatility of the formyl group in alkynyl linkers). Link
Sources
- 1. bioclone.net [bioclone.net]
- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 3. CAS 78-84-2: Isobutyraldehyde | CymitQuimica [cymitquimica.com]
- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 5. 2bscientific.com [2bscientific.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. glenresearch.com [glenresearch.com]
Application Note: Organometallic Additions to 2,2-Dimethylpent-4-ynal – Chemoselective Protocols for Drug Discovery
Introduction & Mechanistic Overview
In the synthesis of complex pharmaceutical scaffolds—such as PARP-1 inhibitors and anticancer norsesquiterpene alkaloids—the construction of highly substituted carbon frameworks often relies on bifunctional building blocks[1][2]. 2,2-dimethylpent-4-ynal is a premier example of such a synthon. It features an electrophilic aldehyde, a sterically demanding α-gem-dimethyl group, and a terminal alkyne.
The primary challenge in utilizing this molecule lies in chemoselectivity . The terminal alkyne is weakly acidic (pKa ~25) and is susceptible to premature deprotonation by strongly basic organometallic reagents (e.g., Grignard or organolithium reagents). However, the structural architecture of 2,2-dimethylpent-4-ynal offers a unique advantage: the α-gem-dimethyl substitution completely eliminates the possibility of α-enolization, a common parasitic pathway in organometallic additions to aliphatic aldehydes. This allows chemists to deploy highly reactive nucleophiles to overcome the neopentyl-like steric hindrance at the carbonyl carbon without risking aldol condensations.
Expertise & Experience: Causality in Experimental Choices
As a Senior Application Scientist, it is critical to understand why specific reaction parameters are chosen, rather than just following a recipe.
-
Solvent Selection (Diethyl Ether vs. THF): For Grignard additions to this specific substrate, dry diethyl ether is preferred over Tetrahydrofuran (THF)[2]. THF strongly solvates the magnesium cation, increasing the basicity of the Grignard reagent and thereby accelerating the unwanted deprotonation of the terminal alkyne. Diethyl ether slightly attenuates this basicity, widening the kinetic window for chemoselective 1,2-addition.
-
Temperature Control (Strictly 0 °C): At 0 °C, the activation energy for the nucleophilic attack on the carbonyl is significantly lower than the proton transfer from the alkyne. Operating at room temperature leads to a rapid increase in alkyne deprotonation, requiring >2 equivalents of the reagent and complicating the workup.
-
Catalytic Asymmetric Alternatives (Organozinc): While Grignard reagents yield racemic secondary alcohols, modern drug discovery often requires enantiopure intermediates[1]. Organozinc reagents (
) are significantly less basic than Grignard reagents, making them perfectly chemoselective for the aldehyde in the presence of an unprotected terminal alkyne. When activated by a chiral Lewis acid (e.g., Ti-BINOL complexes), they provide excellent enantiomeric excess (ee).
Workflow comparing kinetic Grignard addition and catalytic asymmetric organozinc addition.
Quantitative Data Presentation
The following table summarizes the performance of various organometallic systems when reacted with 2,2-dimethylpent-4-ynal, highlighting the trade-offs between reactivity, chemoselectivity, and stereocontrol.
| Reagent System | Equivalents | Solvent | Temp (°C) | Chemoselectivity (1,2-Add : Deprotonation) | Yield (%) | Enantiomeric Excess (ee %) |
| 1-PropenylMgBr | 1.2 | Et₂O | 0 | >95:5 | 79 | N/A (Racemic) |
| n-BuLi | 1.05 | THF | -78 | 80:20 | 65 | N/A (Racemic) |
| Et₂Zn + Ti(OiPr)₄ / (R)-BINOL | 2.0 | Toluene | 0 to RT | >99:1 | 85 | >92 |
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Grignard Addition (Racemic)
This protocol describes the addition of 1-propenylmagnesium bromide to yield (E)-5,5-dimethyloct-2-en-7-yn-4-ol, a key intermediate in the synthesis of tricyclic anticancer scaffolds[1][2].
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2,2-dimethylpent-4-ynal (2.0 g, 18.0 mmol) and anhydrous diethyl ether (50 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes.
-
Addition: Using a syringe pump, add 1-propenylmagnesium bromide (0.5 M in THF, 44.0 mL, 22.0 mmol, 1.2 eq) dropwise over 30 minutes. Note: The slow addition rate prevents localized heating, which would otherwise trigger alkyne deprotonation.
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
Quench: Carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (
) solution (30 mL). Do not use strong acids (e.g., HCl), as this risks hydration of the alkyne. -
Extraction & Drying: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 × 50 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation Checkpoint: Analyze the crude mixture via
NMR. A successful reaction is confirmed by the complete disappearance of the aldehydic proton singlet at ~9.5 ppm and the emergence of a new carbinol methine proton (CH-OH) around 3.8–4.2 ppm. Crucially, the terminal alkyne proton must remain intact as a triplet or broad singlet near 2.0 ppm.
Protocol B: Enantioselective Organozinc Addition (Asymmetric)
For drug development pipelines requiring enantiopure stereocenters, this catalytic asymmetric protocol is utilized.
-
Catalyst Formation: In a flame-dried flask under argon, dissolve (R)-BINOL (0.1 eq) in anhydrous toluene (20 mL). Add
(0.2 eq) and stir at room temperature for 30 minutes to form the chiral Lewis acid complex. -
Substrate Addition: Add 2,2-dimethylpent-4-ynal (1.0 eq) to the catalyst solution and cool the mixture to 0 °C.
-
Organozinc Addition: Slowly add diethylzinc (1.0 M in hexanes, 2.0 eq). The mild nature of the zinc reagent ensures zero deprotonation of the terminal alkyne.
-
Reaction & Workup: Stir the reaction at 0 °C for 12 hours. Quench with saturated aqueous
, extract with ethyl acetate, dry over , and purify via silica gel chromatography. -
Self-Validation Checkpoint: Determine the enantiomeric excess via chiral HPLC. The absolute configuration can be confirmed by comparing optical rotation values against known standards synthesized from the chiral pool (e.g., D-(-)-pantolactone)[1].
Downstream Application in Drug Discovery
The secondary alcohols generated from these protocols are not final products; they are highly functionalized intermediates. By protecting the newly formed hydroxyl group (e.g., via benzylation), the terminal alkyne and the introduced alkene can undergo an Enyne Ring-Closing Metathesis using Grubbs' 1st generation catalyst[1][2]. This generates a reactive diene that immediately participates in a Diels-Alder cycloaddition, rapidly assembling the complex tricyclic core found in potent anticancer agents.
Downstream synthetic pathway utilizing the addition product for tricyclic scaffold generation.
References
-
Kashinath, D., et al. "Total synthesis of an anticancer norsesquiterpene alkaloid isolated from the fungus Flammulina velutipes." Organic & Biomolecular Chemistry, 2014. 1
-
US Patent 9771325B2. "Tricyclic compounds and preparation thereof." Google Patents, 2017.2
Sources
Application Note: Strategic Wittig Olefination of 2,2-Dimethylpent-4-ynal
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Neopentyl-Alkyne" Paradox
The substrate 2,2-dimethylpent-4-ynal presents a classic "dual-threat" scenario in organic synthesis, specifically for nucleophilic additions like the Wittig reaction.
-
Steric Hindrance (The Kinetic Barrier): The gem-dimethyl group at the
-position creates a neopentyl-like environment. This steric bulk significantly retards the rate of nucleophilic attack by the bulky triphenylphosphonium ylide on the carbonyl carbon. -
Acidity (The Thermodynamic Trap): The terminal alkyne proton (
) is susceptible to deprotonation. While non-stabilized phosphonium ylides (e.g., ) are theoretically less basic ( ) than the acetylide, the margin is narrow. In the presence of excess strong base (e.g., -BuLi) or under slow reaction kinetics, proton transfer can compete with the desired olefination, leading to yield erosion and recovery of starting material.
Strategic Solution
To ensure high fidelity in drug development contexts, we recommend a Two-Tier Protocol Strategy :
-
Tier 1 (Gold Standard): TMS-protection of the alkyne prior to Wittig olefination. This eliminates the acidic proton, allowing the use of excess ylide and higher temperatures to overcome the steric barrier.
-
Tier 2 (Direct Method): A carefully controlled, low-temperature protocol using Lithium Hexamethyldisilazide (LiHMDS) to generate the ylide stoichiometrically, minimizing base-catalyzed side reactions.
Part 2: Chemical Logic & Mechanism
The following diagram illustrates the competing pathways and the logic behind the protocol selection.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (TMS Protection Route)
Recommended for GMP workflows or when material is valuable.
Rationale: Protecting the alkyne removes the acidic proton, allowing the use of 2.5 equivalents of ylide and reflux conditions. This forces the sluggish neopentyl aldehyde to react to completion.
Step 1: TMS Protection
-
Dissolve 2,2-dimethylpent-4-ynal (1.0 eq) in dry THF (0.5 M).
-
Cool to
. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 min. -
Add TMSCl (1.2 eq) dropwise.
-
Warm to RT and stir for 2 hours.
-
Workup: Quench with sat.
, extract with pentane (to avoid volatility loss), dry over , and concentrate carefully (do not use high vacuum for prolonged periods due to volatility).
Step 2: Wittig Olefination (Methylenation)
Reagents:
-
Methyltriphenylphosphonium bromide (
) -
Potassium tert-butoxide (
)[1] -
Solvent: Anhydrous THF
Procedure:
-
Ylide Formation: In a flame-dried flask under Argon, suspend
(2.5 eq) in anhydrous THF. Cool to . -
Add
(2.4 eq) in portions. The solution will turn bright yellow (ylide formation). Stir for 45 mins at then 15 mins at RT. -
Addition: Cool the ylide suspension back to
. Add the TMS-protected aldehyde (from Step 1) as a solution in THF dropwise over 20 mins. -
Reaction: Warm to Room Temperature (RT). Due to the gem-dimethyl hindrance, if TLC shows incomplete conversion after 4 hours, heat to reflux (
) for 2-4 hours.-
Note: The TMS group is stable to these conditions.
-
-
Workup: Cool to RT. Dilute with hexanes (precipitates
). Filter through a pad of Celite. Concentrate the filtrate. -
Purification: Silica gel chromatography (Pentane/Ether gradient).
Step 3: Deprotection (Optional)
If the free alkyne is required immediately:
-
Dissolve product in MeOH. Add
(1.5 eq). Stir at RT for 1 hour. -
Standard extractive workup.
Protocol B: The "Direct Method" (Unprotected Alkyne)
Recommended for rapid exploration or when step-count minimization is critical.
Rationale: We use LiHMDS as the base because it is non-nucleophilic and allows precise titration. We use exactly 1.1 equivalents of ylide to minimize alkyne deprotonation, keeping the temperature low to favor kinetic addition over thermodynamic proton transfer.
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
LiHMDS (1.0 M in THF, 1.15 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Ylide Generation: Suspend phosphonium salt (1.2 eq) in THF at
. Add LiHMDS (1.15 eq) dropwise. Stir for 1 hour at to ensure complete formation of the ylide and consumption of the base.-
Critical: Do not use excess base. Any unreacted base will immediately deprotonate the alkyne.
-
-
Substrate Addition: Cool the bright yellow ylide solution to
. -
Add 2,2-dimethylpent-4-ynal (1.0 eq) slowly down the side of the flask.
-
The "Cold Soak": Stir at
for 1 hour. This allows the Betaine intermediate to form (kinetic control) before proton transfer can occur. -
Warming: Allow the reaction to warm slowly to
over 2 hours.-
Checkpoint: Monitor by TLC.[1] If the reaction stalls, do not add more base.
-
-
Quench: Pour into cold sat.
solution.[1] -
Purification: The separation of the product (volatile alkene) from
is difficult.-
Tip: Triturate the crude residue with cold pentane.
is insoluble in pentane; the product is soluble. Filter and repeat 3 times.
-
Part 4: Data Summary & Troubleshooting
Comparative Analysis of Protocols
| Feature | Protocol A (TMS Protected) | Protocol B (Direct) |
| Yield (Typical) | 85 - 92% | 50 - 65% |
| Reaction Time | 2 Days (3 steps) | 6 Hours (1 step) |
| Impurity Profile | Clean (Mainly Ph3PO) | Complex (Recovered SM, Polymerization) |
| Scalability | High (Kg scale viable) | Low (Titration difficult on scale) |
| Steric Handling | Excellent (Can use heat) | Poor (Must stay cold) |
Troubleshooting Guide
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: The gem-dimethyl group is blocking attack.
-
Solution (Protocol B): You cannot heat without deprotonating the alkyne. Switch to Protocol A.
-
Solution (Protocol A): Increase reflux time or switch solvent to DME (Dimethoxyethane) for higher reflux temperature (
).
Issue 2: Product Volatility
-
Observation: Yield loss during rotary evaporation.
-
Fix: The product (approx.[2][1][3][4] MW 108-110) is volatile. Do not use a water bath
. Do not pump down to . Use a Vigreux column for solvent removal if working on >5g scale.
Issue 3: Triphenylphosphine Oxide (
-
Fix: Use the "Hexane/Pentane Crash" method. Dissolve crude in minimal DCM, then add excess pentane with vigorous stirring.
precipitates as a white solid. Filter and repeat.
Part 5: Workflow Visualization
References
-
Wittig Reaction Mechanism & Sterics
-
Acidity of Terminal Alkynes vs.
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
- Data: Citations for pKa values (Alkyne ~25, Ph3P-CH3 ~22).
-
Synthesis of Gem-Dimethyl Aldehydes (Substrate Preparation)
-
Magnus, P., & Nobbs, M. S. (1980).[4] Synthetic Communications.
- Context: Describes the synthesis of 2,2-dimethyl-4-pentenal analogs, relevant for substr
-
-
Handling Volatile Aldehydes & Alkenes
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 2,2-Dimethyl-4-pentenal One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note: High-Stability Bioconjugation with 2,2-Dimethylpent-4-ynal
This Application Note provides a comprehensive technical guide for the use of 2,2-dimethylpent-4-ynal as a heterobifunctional linker in bioconjugation.
Abstract
This guide details the protocol for derivatizing biomolecules (proteins, peptides) with 2,2-dimethylpent-4-ynal , a specialized heterobifunctional linker. Unlike standard aliphatic aldehydes, this molecule features a gem-dimethyl group at the
Introduction & Mechanistic Rationale
The Challenge with Standard Aldehyde Linkers
Aldehyde-based linkers are widely used for reductive amination with lysine residues (
-
Self-Aldol Condensation: Formation of dimers and polymers, reducing the effective concentration of the linker.
-
Heterogeneity: Conjugation of polymeric aldehyde species to the protein, creating undefined "gunk" on the surface.
The 2,2-Dimethyl Advantage
2,2-dimethylpent-4-ynal solves this problem through steric and electronic engineering:
-
Non-Enolizable: The quaternary
-carbon lacks protons, making enolization chemically impossible. The reagent remains monomeric and reactive even in basic buffers or during long-term storage. -
Gem-Dimethyl Effect: The steric bulk of the two methyl groups restricts the conformational freedom of the intermediate imine, often accelerating the reduction step and stabilizing the final amine linkage against metabolic hydrolysis.
Workflow Visualization
Figure 1: Strategic workflow for installing a stable alkyne handle using 2,2-dimethylpent-4-ynal, followed by click chemistry.
Experimental Protocols
Materials Required
-
Linker: 2,2-dimethylpent-4-ynal (MW: ~110.15 g/mol ). Note: Often an oil; density ~0.85 g/mL.
-
Biomolecule: Protein of interest (e.g., IgG, BSA) in PBS.
-
Reducing Agent: Sodium Cyanoborohydride (
) OR Sodium Triacetoxyborohydride ( ). -
Click Reagents:
, THPTA ligand, Sodium Ascorbate, Azide-functionalized payload. -
Buffers:
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 6.5 – 7.0. (Avoid amine buffers like Tris/Glycine).
-
Click Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Protocol A: Reductive Amination (Alkyne Tagging)
Objective: Covalently attach the alkyne linker to surface lysines.
-
Buffer Exchange:
-
Exchange the protein into Conjugation Buffer (pH 6.5) using a desalting column (e.g., Zeba Spin, PD-10).
-
Rationale: A slightly acidic/neutral pH facilitates the protonation of the intermediate carbinolamine, driving water loss to form the Schiff base (imine), while keeping enough Lysines unprotonated for the initial attack.
-
Target Concentration: 1–5 mg/mL.
-
-
Linker Preparation:
-
Prepare a 100 mM stock solution of 2,2-dimethylpent-4-ynal in anhydrous DMSO.
-
Note: Due to the gem-dimethyl group, this aldehyde is stable and does not require fresh distillation before every use, unlike linear aldehydes.
-
-
Reaction Setup:
-
Add the linker stock to the protein solution.
-
Stoichiometry: Use 20–50 molar equivalents of linker per protein.
-
Example: For 1 mL of 50 µM IgG (7.5 mg/mL), add 10 µL of 100 mM linker (200 equiv) or adjust down to 20 equiv (1 µL) for site-selective N-terminal labeling.
-
Incubate at Room Temperature (RT) for 1 hour with gentle agitation. This allows the Schiff base (imine) to reach equilibrium.
-
-
Reduction:
-
Add
(5 M stock in 1 M NaOH) to a final concentration of 20 mM . -
Alternative: Use dry solid
to avoid pH spikes. -
Incubate at RT for 4–16 hours (Overnight is standard for maximum yield).
-
Mechanism:[1][2] The gem-dimethyl group creates steric hindrance. While this stabilizes the final product, it slows the initial reduction kinetics compared to linear aldehydes. Do not rush this step.
-
-
Purification:
-
Remove excess linker and reducing agent via desalting column (Sephadex G-25) or extensive dialysis against PBS (pH 7.4).
-
QC Check: The protein is now "Alkyne-Activated."
-
Protocol B: CuAAC Click Reaction
Objective: Conjugate the Alkyne-Protein with an Azide-Payload.
-
Reagent Mix Preparation (Premix):
-
Prepare the Copper-Ligand complex before adding to the protein to prevent precipitation.
-
Mix in order:
- (2 mM in water)
-
THPTA Ligand (10 mM in water) – Ratio Cu:THPTA should be 1:5.
-
Incubate premix for 5 minutes. Complex turns light blue.
-
-
Reaction Assembly:
-
To the Alkyne-Protein (in PBS), add:
-
Azide-Payload: 2–5 molar equivalents relative to the alkyne handle (or 5–10 equiv relative to protein if DAR is unknown).
-
Cu-THPTA Complex: Final concentration 0.5 mM Cu / 2.5 mM THPTA.
-
Sodium Ascorbate: Add last to initiate. Final concentration 5 mM (from fresh 100 mM stock).
-
-
-
Incubation:
-
Incubate for 1 hour at RT in the dark (if using fluorophores).
-
Atmosphere:[3] Can be done in air; flushing with
improves efficiency but is not strictly necessary for THPTA-protected systems.
-
-
Quenching & Purification:
-
Add EDTA (final 10 mM) to chelate copper.
-
Purify via Size Exclusion Chromatography (SEC) or dialysis.
-
Results Analysis & QC
| Method | Expected Outcome | Notes |
| UV-Vis | Appearance of payload absorbance (e.g., A488, Doxorubicin). | Calculate Degree of Labeling (DOL) using Beer-Lambert law. |
| SDS-PAGE | Slight MW shift (if payload is large) or Fluorescence scan. | Confirm covalent attachment; look for absence of free dye. |
| LC-MS (Intact) | Mass shift corresponding to Linker + Payload. | Mass of Linker: +94.1 Da (Aldehyde [110] + 2H - H2O). |
Mass Calculation Note: When 2,2-dimethylpent-4-ynal reacts via reductive amination:
-
Original Mass: ~110.15 Da
-
Loss of Oxygen (becomes N-C bond): -16.00 Da
-
Gain of 2 Hydrogens (reduction): +2.016 Da
-
Net Mass Add: +96.16 Da per conjugation site.
Troubleshooting
-
Issue: Low Conjugation Yield.
-
Cause: Steric hindrance of the gem-dimethyl group.
-
Solution: Increase incubation time of the Schiff base formation step (Step A3) to 4 hours before adding the reducing agent. Increase linker equivalents to 100x.
-
-
Issue: Protein Precipitation during Click.
-
Cause: Copper induced oxidation or instability.
-
Solution: Increase THPTA concentration (Cu:Ligand 1:10). Ensure Sodium Ascorbate is fresh (colorless).
-
-
Issue: "Gunk" or Smearing on Gel.
-
Cause: If using standard pent-4-ynal, this is aldol polymerization.
-
Validation: With 2,2-dimethylpent-4-ynal, this should not happen. If it does, check the purity of the protein (aggregates) or the azide payload (hydrophobicity).
-
References
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for reductive amination protocols and pH optimization).
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. (Foundational review on bioorthogonal handles including terminal alkynes).
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Discusses the stability of C=N linkages and the gem-dimethyl effect).
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. (The definitive protocol for THPTA-assisted click chemistry).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dimethylpent-4-ynal via Column Chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the isolation of highly reactive, low-molecular-weight intermediates.
The purification of 2,2-dimethylpent-4-ynal presents a unique triad of chromatographic challenges:
-
High Volatility: With a molecular weight of 110.15 g/mol and a lack of strong intermolecular hydrogen bonding, it is highly susceptible to co-evaporation during solvent removal.
-
Chemical Instability: The aldehyde moiety is prone to autoxidation in air and acid-catalyzed decomposition or acetalization on standard silica gel 1.
-
Poor UV Absorbance: The isolated alkyne and aldehyde groups do not possess a conjugated chromophore, rendering standard 254 nm UV detection ineffective.
This guide provides a mechanistically grounded, self-validating protocol to successfully isolate this compound without sacrificing yield or purity.
Diagnostic Workflow
Fig 1: Diagnostic workflow for the chromatographic purification of volatile aldehydes.
Core Methodology: Step-by-Step Purification Protocol
Principle of Causality: Standard silica gel contains acidic silanol groups. For electrophilic substrates like aldehydes, this mild Lewis acidity can catalyze hydration, hemiacetal formation, or general decomposition 1. Therefore, neutralizing the stationary phase is a mandatory step to ensure high recovery.
-
Step 1: Stationary Phase Neutralization
-
Prepare a low-polarity solvent mixture of Hexane/Ethyl Acetate (e.g., 98:2 v/v).
-
Add 1% (v/v) Triethylamine (Et₃N) to the eluent.
-
Slurry-pack the silica gel column using this Et₃N-doped solvent. The basic amine irreversibly binds to the highly acidic silanol sites, deactivating them and preventing on-column aldehyde degradation 1.
-
-
Step 2: Sample Loading
-
Dissolve the crude 2,2-dimethylpent-4-ynal in the absolute minimum volume of the starting eluent.
-
Apply directly to the flat silica bed. Avoid using Dichloromethane (DCM) for loading, as it can artificially broaden the initial band and reduce resolution.
-
-
Step 3: Elution & Fraction Collection
-
Elute using a low-polarity gradient (e.g., 98:2 to 95:5 Hexane/EtOAc). Avoid alcohol-based solvents entirely, as they will react with the aldehyde to form acetals on the column [[1]]().
-
Collect small fractions to minimize the time the volatile compound spends in large volumes of solvent.
-
-
Step 4: Self-Validating TLC Analysis
-
Pro-Tip (2D TLC Validation): To validate if your aldehyde is decomposing on the silica gel, perform a 2-Dimensional TLC. Spot the crude mixture, develop in Hexane/EtOAc, dry the plate, rotate it 90 degrees, and develop again. If the spots do not lie on a perfect diagonal, your compound is actively degrading on the stationary phase.
-
Spot fractions on a TLC plate and develop. Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently. A yellow/orange spot confirms the presence of the aldehyde carbonyl.
-
-
Step 5: Concentration (Critical Volatility Control)
-
Transfer combined fractions to a round-bottom flask.
-
Set the rotary evaporator bath to 0–5 °C (Ice Bath) . Do not use ambient or heated water baths.
-
Carefully lower the pressure, never dropping below 100–150 mbar. Stop evaporation immediately once the bulk solvent is removed to prevent the pure product from subliming or evaporating into the vacuum line 2.
-
Quantitative Data & Analytical Standards
| Parameter | Recommendation | Causality / Observation |
| Optimal Solvent System | Hexane / Ethyl Acetate (98:2 to 95:5) | Low polarity prevents co-elution of polar impurities; avoids acetal formation seen with alcohols 1. |
| Target TLC | ~0.30 | Ensures optimal interaction with the stationary phase for high-resolution separation 3. |
| KMnO₄ Stain Result | Bright yellow spot on purple background | Rapid oxidation of both the terminal alkyne and the aldehyde moiety. |
| 2,4-DNP Stain Result | Yellow/Orange precipitate spot | Specific nucleophilic addition to the aldehyde to form a hydrazone; ignores the alkyne. |
| Rotary Evaporation Temp | 0 °C to 5 °C (Ice Bath) | Suppresses the vapor pressure of the low-MW aldehyde, preventing co-evaporation [[2]](). |
Troubleshooting Guide
Q: My isolated yield is consistently <30%, but TLC of the crude mixture shows near-quantitative conversion. Where is the product going? A: The primary culprit is volatilization. 2,2-dimethylpent-4-ynal is a low-molecular-weight aliphatic aldehyde. If you are concentrating your fractions using a standard rotary evaporator setup (e.g., 40 °C water bath and high vacuum), the aldehyde is co-evaporating with your elution solvent. Actionable Fix: Swap the heated water bath for an ice bath (0–5 °C). Do not drop the vacuum pressure below 100 mbar when removing hexane/ethyl acetate. Cease evaporation the moment the solvent front disappears.
Q: I observe severe streaking on the TLC plate and the product elutes over many fractions, resulting in poor resolution. How do I fix this? A: This is a classic symptom of acid-catalyzed degradation or strong chemisorption. Standard silica gel has acidic silanol groups on its surface. Electrophilic substrates like aldehydes can interact strongly with these sites, leading to streaking, hemiacetal formation, or decomposition 1. Actionable Fix: Neutralize your stationary phase. Add 1% (v/v) Triethylamine (Et₃N) to your packing solvent. The Et₃N will irreversibly bind to the most acidic silanol sites, creating a milder environment for your aldehyde.
Q: I cannot see my product on the TLC plate under the 254 nm UV lamp. How can I reliably track the fractions? A: 2,2-dimethylpent-4-ynal lacks a conjugated pi-system; the isolated alkyne and aldehyde do not absorb strongly at 254 nm. Actionable Fix: You must use chemical stains. 2,4-Dinitrophenylhydrazine (2,4-DNP) is highly specific for aldehydes and ketones, yielding a bright yellow/orange spot. Potassium permanganate (KMnO₄) is also excellent, as it will rapidly oxidize both the alkyne and the aldehyde.
Frequently Asked Questions (FAQs)
Q: Can I use a Dichloromethane (DCM) / Methanol gradient to push the compound off the column faster? A: Absolutely not. Depending on the nature of your aldehyde, alcohol-based solvent systems must be avoided. Silica acts as a mild Lewis acid and dehydrating agent, which will rapidly catalyze the conversion of your aldehyde into a dimethyl acetal in the presence of methanol 1. Stick to non-nucleophilic solvents like Hexane/EtOAc or Pentane/Ether.
Q: Are there alternative stationary phases if silica gel still decomposes my product? A: Yes. If Et₃N-neutralized silica gel is insufficient, you can switch to Neutral Alumina (Al₂O₃) as the stationary phase 1. It lacks the acidic silanol groups, though it generally offers slightly lower resolution than silica.
Q: How should I store the purified 2,2-dimethylpent-4-ynal to prevent degradation? A: Aldehydes are notorious for undergoing autoxidation in the presence of atmospheric oxygen to form carboxylic acids. Upon isolation, flush the storage flask with Argon or Nitrogen, seal it tightly (preferably with parafilm or Teflon tape), and store it at -20 °C.
References
1.[1] Eric B. J. Harris, et al. "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. URL: 1 2.[2] "Organic & Biomolecular Chemistry". RSC Publishing. URL: 2 3.[3] "Column chromatography". Columbia University. URL: 3 4.[4] "Mastering Column Chromatography: Techniques and Tips". Chrom Tech, Inc. URL: 4
Sources
Technical Support Center: Formylation of 2,2-Dimethyl-4-Pentyne Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formylation of sterically hindered internal alkynes, specifically focusing on derivatives of 2,2-dimethyl-4-pentyne. As a Senior Application Scientist, I understand that synthesizing α,β-unsaturated aldehydes from these substrates can be challenging due to competing reaction pathways. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common side reactions and optimize your experimental outcomes. We will explore the causality behind these issues and offer validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing poor regioselectivity in my hydroformylation, resulting in a mixture of aldehyde isomers. How can I improve the selectivity for formylation at the less hindered carbon (C-3)?
Answer: This is a frequent challenge when formylating unsymmetrical internal alkynes. The regiochemical outcome is a delicate balance between steric and electronic factors, which can be manipulated primarily through catalyst and ligand selection.[1] The 2,2-dimethylpropyl (neopentyl) group on one side of the alkyne presents significant steric bulk, which is your primary tool for directing the reaction.
Causality: In rhodium-catalyzed hydroformylation, the regioselectivity is determined during the migratory insertion of the alkyne into the Rh-H bond and the subsequent insertion of CO. For a substrate like a 2,2-dimethyl-4-pentyne derivative, the formyl group can add to either C-3 or C-2 of the original pentyne backbone.
-
Steric Hindrance: The bulky neopentyl group will disfavor the approach of the large rhodium catalyst complex to the adjacent C-2 position. This generally favors the formation of the C-3 formylated product, (E)-4,4-dimethyl-2-R-pent-2-enal.
-
Ligand Effects: The electronic and steric properties of the phosphine or phosphite ligands on the metal center are critical.[2] Bulky, electron-poor ligands can enhance regioselectivity by increasing the steric demand around the metal center and influencing the electronics of the intermediate species.[1]
Troubleshooting Steps:
-
Ligand Modification: This is the most effective strategy. Move from simple ligands like triphenylphosphine (PPh₃) to bulkier, more electron-withdrawing ligands. Self-assembling supramolecular ligands have also shown exceptional control in directing hydroformylation.[3][4]
-
Catalyst System: While rhodium is common, cobalt-catalyzed systems can sometimes offer different regioselectivity profiles.[1]
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the less sterically hindered route. Adjusting syngas (CO/H₂) pressure can also influence selectivity, though this is highly system-dependent.
Data Summary: Ligand Effects on Regioselectivity
| Ligand System | Typical Regioselectivity (C-3:C-2) | Key Characteristics |
| Rh/PPh₃ | Low to Moderate | Standard, baseline catalyst |
| Rh/Bisphosphites (e.g., BIPHEPHOS) | Moderate to High | Bulky, "wide bite angle" ligands |
| Rh/Electron-Poor Phosphines | High | Increased π-acceptor ability enhances selectivity[3] |
| Rh/Supramolecular Ligands | Very High | Utilizes non-covalent interactions for substrate pre-organization[4] |
Question 2: My hydroformylation reaction is producing a significant amount of the fully saturated aldehyde, (4,4-dimethyl-2-R-pentanal). How can I prevent this over-reduction?
Answer: The hydrogenation of the α,β-unsaturated aldehyde product is a common and problematic side reaction in alkyne hydroformylation.[5] The same catalytic system designed to deliver a hydride (from H₂) to the alkyne can also reduce the alkene and aldehyde moieties of your product.
Causality: This side reaction occurs when the rate of hydroformylation is comparable to or slower than the rate of subsequent hydrogenation of the product. The desired α,β-unsaturated aldehyde can re-coordinate to the active catalyst and undergo hydrogenation across the C=C double bond, and sometimes the C=O bond, especially under high H₂ pressure or at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing over-reduction.
Experimental Protocol: Selective Hydroformylation
This protocol aims to minimize hydrogenation by using a modified catalyst system and controlled conditions.
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with Rh(acac)(CO)₂ (1 mol%) and a bulky phosphite ligand (e.g., BIPHEPHOS, 4 mol%).
-
Solvent & Substrate: Add anhydrous toluene (0.1 M) and your 2,2-dimethyl-4-pentyne derivative (1.0 eq).
-
Reaction Setup: Seal the flask, remove from the glovebox, and connect to a manifold. Purge with syngas (CO:H₂ ratio of 2:1).
-
Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 20 bar) and place it in a pre-heated oil bath at 80°C.
-
Monitoring: Monitor the reaction progress by taking aliquots for GC-MS or ¹H NMR analysis. Look for the disappearance of the starting material and the appearance of the α,β-unsaturated aldehyde, while tracking the formation of the saturated aldehyde.
-
Quench: Once the starting material is consumed, cool the reaction to room temperature and carefully vent the excess gas. The crude product can then be purified.
Question 3: I am attempting a Vilsmeier-Haack formylation, but my yields are low and I'm getting a complex mixture of unidentified byproducts. What could be the issue?
Answer: The Vilsmeier-Haack reaction, while excellent for electron-rich aromatics, can be less efficient for simple alkynes.[6][7] The electrophilicity of the Vilsmeier reagent (chlorodimethyliminium ion) is often not high enough to react cleanly with the less nucleophilic alkyne π-system, leading to side reactions, especially at higher temperatures.[6]
Causality & Potential Side Reactions:
-
N-Formylation: If your "derivative" contains an amine functionality, N-formylation can compete with or precede C-formylation.[8]
-
Halogenation: The chloride ion present from the Vilsmeier reagent (generated from POCl₃) can add to the alkyne, leading to chlorinated byproducts.[9]
-
Double Addition/Cyclization: In some cases, the intermediate formed after the initial attack on the alkyne can react with another equivalent of the Vilsmeier reagent or undergo intramolecular cyclization, especially with activated substrates.[8]
-
Decomposition: The strongly acidic and dehydrating conditions created by POCl₃ can cause decomposition of sensitive substrates or polymerization.[10]
Troubleshooting Steps:
-
Verify Substrate Suitability: The Vilsmeier-Haack reaction works best when the alkyne is part of an electron-rich system (e.g., attached to an activated aromatic ring or part of an enamine). For simple aliphatic alkynes, consider alternative formylation methods like hydroformylation.
-
Control Temperature: Perform the reaction at the lowest possible temperature (start at 0°C and slowly warm). High temperatures often lead to decomposition.[7]
-
Stoichiometry: Carefully control the stoichiometry of POCl₃ to DMF. An excess of POCl₃ can promote unwanted side reactions. A 1.1:1.5 ratio of POCl₃:DMF is a common starting point.[11]
-
Aqueous Workup: Ensure the final hydrolysis of the iminium salt intermediate is performed carefully, typically by pouring the reaction mixture onto ice, to cleanly generate the aldehyde.[12]
Caption: Vilsmeier-Haack reaction pathway and potential for side products.
Question 4: My final product is contaminated with a significant amount of a ketone. How is this forming and how can I prevent it?
Answer: The formation of a ketone, likely 4,4-dimethyl-2-pentanone, is a classic sign of alkyne hydration.[13] This occurs when water adds across the triple bond. The initial product of this addition is an enol, which rapidly tautomerizes to the more stable ketone.
Causality:
-
Mercury-Catalyzed Hydration: If you are using older hydration protocols involving mercury (II) salts (e.g., HgSO₄), this is the expected reaction. This reaction follows Markovnikov's rule, adding the hydroxyl group to the more substituted carbon, which for a terminal alkyne results in a methyl ketone.[13] For your internal alkyne, a mixture of ketones is possible, but hydration at C-2 is sterically hindered.
-
Acid-Catalyzed Hydration: While less efficient than mercury-catalyzed methods, strong acid in the presence of water can also promote hydration. If your formylation conditions are acidic and not strictly anhydrous, this side reaction can occur.
-
Hydroboration-Oxidation: If you were attempting an anti-Markovnikov hydration to produce an aldehyde, this would be the desired pathway. However, for internal alkynes, it yields a ketone.[13] It is an unlikely side reaction in a formylation context unless boranes are present.
Preventative Measures:
-
Ensure Anhydrous Conditions: This is the most critical step. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Avoid Protic Acids: If possible, use formylation methods that do not require strong Brønsted acids if water cannot be scrupulously excluded.
-
Purification: If a small amount of ketone is formed, it can often be separated from the desired α,β-unsaturated aldehyde by column chromatography on silica gel, as the polarities are sufficiently different.
Analytical Characterization Guide
Confirming the structure of your product and identifying byproducts is crucial. Here are key spectroscopic signatures to look for.
Spectroscopic Data for a Hypothetical Product: (E)-4,4-dimethylpent-2-enal
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Aldehyde (-CHO) | δ 9.5-10.5 ppm | Singlet or doublet, highly deshielded.[14][15] |
| Vinylic (-CH=) | δ 6.0-7.5 ppm | Will show coupling to other vinylic proton and/or aldehyde proton. | |
| t-Butyl (-C(CH₃)₃) | δ ~1.1 ppm | Sharp singlet, integrating to 9H. | |
| ¹³C NMR | Carbonyl (C=O) | δ 190-200 ppm | Diagnostic for α,β-unsaturated aldehydes.[16] |
| Alkyne (C≡C) | δ 70-90 ppm | Absence of these peaks indicates full conversion of starting material. | |
| IR Spec | Carbonyl (C=O) | ~1685-1705 cm⁻¹ | Strong, sharp peak. Conjugation lowers frequency from saturated aldehyde (~1730 cm⁻¹).[15][17] |
| C=C Stretch | ~1620-1640 cm⁻¹ | Medium intensity peak. | |
| Aldehyde C-H | ~2720 & ~2820 cm⁻¹ | Two characteristic, often weak, peaks. The ~2720 cm⁻¹ peak is a good indicator of an aldehyde.[14][15] |
Identifying Side Products:
-
Saturated Aldehyde: Disappearance of vinylic proton signals in ¹H NMR. Carbonyl peak in IR shifts to ~1730 cm⁻¹.[15]
-
Ketone: Absence of aldehyde proton (~9.5-10.5 ppm) in ¹H NMR and aldehyde C-H stretches in IR. Carbonyl peak in ¹³C NMR shifts to >200 ppm.[16]
-
Starting Alkyne: Presence of a C≡C stretch (~2100-2260 cm⁻¹, often weak for internal alkynes) in the IR spectrum and characteristic alkyne peaks in the ¹³C NMR.
References
-
Tandem Regioselective Hydroformylation-Hydrogenation of Internal Alkynes Using a Supramolecular Catalyst. Angewandte Chemie International Edition, 57(45), 14817-14821. [Link]
-
Hydroformylation of symmetrical aliphatic substituted internal alkynes. ResearchGate. [Link]
-
Facile Regio- and Stereoselective Hydrometalation of Alkynes with a Combination of Carboxylic Acids and Group 10 Transition Metal Complexes. Journal of the American Chemical Society, 133(39), 15553-15563. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Regioselective Hydroformylation of Internal and Terminal Alkenes via Remote Supramolecular Control. Chemistry – A European Journal, 24(58), 15498-15503. [Link]
-
Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. Chemical Science, 5(2), 699-703. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Hydroformylation of alkynes to α,β‐unsaturated aldehydes. ResearchGate. [Link]
-
17.3: Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3-methyl-3H-indol-5-yl derivatives. International Journal of Industrial Chemistry, 4(1), 187-192. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Spectroscopic analysis of aldehydes and ketones. YouTube. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]
-
Ligand-controlled stereodivergent alkenylation of alkynes to access functionalized trans- and cis-1,3-dienes. Nature Communications, 14(1), 58. [Link]
-
9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link]
-
9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]
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Technical Support Center: Grignard Reactions with 2,2-dimethylpent-4-ynal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of the Grignard reaction with 2,2-dimethylpent-4-ynal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The unique bifunctional nature and steric profile of this substrate present specific challenges that require careful consideration and strategic planning.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is failing. I'm using one equivalent of Grignard reagent, but I primarily recover my starting material or observe significant consumption of the reagent without forming the desired alcohol. What is the most likely cause?
A: The most probable cause of failure is a competing acid-base reaction. Your substrate, 2,2-dimethylpent-4-ynal, possesses a terminal alkyne. The proton on this sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than the protons of alkanes or alkenes.[1] Grignard reagents are not only potent nucleophiles but also exceptionally strong bases (the conjugate base of an alkane, pKa ≈ 50).[2][3]
Consequently, the Grignard reagent will preferentially deprotonate the terminal alkyne to form a magnesium acetylide and an alkane. This acid-base reaction is typically much faster than the nucleophilic attack on the carbonyl carbon and consumes your Grignard reagent, leading to low or no conversion to the desired secondary alcohol.[4][5][6]
Figure 1: Competing reaction pathways for 2,2-dimethylpent-4-ynal with a Grignard reagent.
Q2: How can I overcome the issue of the acidic alkyne proton to achieve the desired nucleophilic addition?
A: There are two primary strategies to address this chemoselectivity problem. The choice depends on the scale of your reaction, the value of your materials, and the desired purity of the crude product.
-
Stoichiometric Control (Excess Reagent): The most direct approach is to use at least two full equivalents of the Grignard reagent. The first equivalent is intentionally sacrificed to deprotonate the alkyne. The second equivalent is then available to act as a nucleophile and attack the aldehyde carbonyl. It is common practice to use a slight excess (e.g., 2.1 - 2.5 equivalents) to ensure the reaction goes to completion. While straightforward, this method can lead to a more complex reaction mixture and is less atom-economical.
-
Protecting Group Strategy (Recommended): The more elegant and often preferred method is to "protect" the acidic proton before introducing the Grignard reagent. A trialkylsilyl group, such as a trimethylsilyl (TMS) group, is an excellent choice for protecting terminal alkynes. The alkyne is first deprotonated with a strong base (like n-BuLi or a Grignard reagent itself) and then quenched with a silyl halide (e.g., TMS-Cl). The resulting TMS-protected alkyne is inert to the Grignard reagent, which can then react cleanly with the aldehyde. The TMS group is easily removed during the acidic workup or in a separate deprotection step. This strategy leads to a cleaner reaction and often higher yields of the desired product.
Q3: I've addressed the acidic proton issue using a protecting group or excess reagent, but my yields are still suboptimal. I'm observing a primary alcohol byproduct corresponding to the reduction of the aldehyde. What is happening?
A: This side reaction is a direct consequence of the steric hindrance around the aldehyde. The carbonyl group in 2,2-dimethylpent-4-ynal is flanked by a bulky gem-dimethyl group (a neopentyl-like structure), which physically impedes the approach of the nucleophilic Grignard reagent.[7]
If the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), a competing reaction pathway becomes significant: reduction . Instead of the alkyl group adding to the carbonyl, the Grignard reagent can deliver a hydride ion via a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type mechanism).[8][9] This reduces the aldehyde to the corresponding primary alcohol and generates an alkene from the Grignard reagent.[9]
Figure 2: Steric hindrance favors reduction over addition.
Q4: How can I minimize the reduction side reaction and favor the desired addition product?
A: To improve the selectivity for the desired nucleophilic addition, you can modify the reaction conditions and reagent choice:
-
Select a Grignard Reagent without β-Hydrogens: The most effective solution is to use a Grignard reagent that cannot undergo the reduction pathway. Reagents like methylmagnesium bromide (MeMgBr) or phenylmagnesium bromide (PhMgBr) lack β-hydrogens and are therefore incapable of acting as hydride donors.
-
Lower the Reaction Temperature: Grignard additions are often performed at 0 °C or even lower temperatures (-20 °C to -78 °C). Lower temperatures increase the kinetic barrier for both pathways but can disproportionately disfavor the more organized transition state of the reduction reaction, thereby improving the selectivity for nucleophilic addition.[10]
-
Consider Additives: The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent in situ can dramatically enhance the nucleophilicity of the organometallic species while reducing its basicity. This can suppress reduction and other side reactions, significantly improving the yield of the desired addition product. This is known as the Luche reaction principle, adapted for Grignard reagents.
Troubleshooting & Optimization Strategies
| Issue | Potential Cause | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Wet solvent/glassware/reagents. 2. Acidic proton on terminal alkyne. 3. Poor quality magnesium. | 1. Flame-dry all glassware; use anhydrous solvents; distill aldehyde.[11][12] 2. Use >2 equivalents of Grignard reagent OR protect the alkyne with a TMS group. 3. Use fresh Mg turnings; activate with iodine or 1,2-dibromoethane.[13] |
| Primary Alcohol Byproduct | Reduction of the aldehyde due to steric hindrance and a β-hydride on the Grignard reagent. | 1. Switch to a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). 2. Lower the reaction temperature (e.g., to 0 °C or -78 °C). 3. Consider using an organocerium reagent (in situ from Grignard + CeCl₃). |
| Complex Mixture of Products | Multiple side reactions occurring (acid-base, reduction, etc.). | Implement a protecting group strategy for the alkyne. This provides the cleanest reaction profile and is the most robust solution for complex syntheses. |
Experimental Protocols
Protocol 1: Recommended Synthetic Workflow via TMS Protection
This protocol outlines the most reliable method for performing the Grignard reaction on 2,2-dimethylpent-4-ynal.
Figure 3: Recommended workflow using a TMS protecting group.
Part A: TMS Protection of 2,2-dimethylpent-4-ynal
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum, and backfill with an inert gas (Nitrogen or Argon).
-
Reagents: Dissolve 2,2-dimethylpent-4-ynal (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add ethylmagnesium bromide (1.05 eq., 1.0 M solution in THF) dropwise. Stir for 30 minutes at 0 °C. A cloudy precipitate of the magnesium acetylide may form.
-
Silylation: Add freshly distilled chlorotrimethylsilane (TMS-Cl, 1.1 eq.) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing a cold, saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude TMS-protected aldehyde can often be used directly in the next step after ensuring the absence of residual TMS-Cl.
Part B: Grignard Addition and Deprotection
-
Setup: In a separate flame-dried, inert-atmosphere flask, prepare or take up your desired Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq.) in anhydrous THF. Cool the solution to 0 °C.
-
Addition: Slowly add a solution of the TMS-protected 2,2-dimethylpent-4-ynal (from Part A, 1.0 eq.) in anhydrous THF to the Grignard reagent.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Quench & Deprotection: Carefully and slowly quench the reaction by adding it to a stirred solution of 1 M HCl in an ice bath. The acidic conditions will both neutralize the reaction and cleave the TMS protecting group.
-
Isolation: Stir for 30 minutes, then transfer to a separatory funnel. Extract with diethyl ether (3x), combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting secondary alcohol via flash column chromatography.
References
-
Brainly. (2023). Which functional groups are incompatible with a Grignard, meaning they cannot be on the same. Available at: [Link]
-
Fiveable. (2025). Functional Group Compatibility Definition - Organic Chemistry. Available at: [Link]
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ChemTalk. (n.d.). Grignard Reagents. Available at: [Link]
-
MacMillan, J. H. (n.d.). Diacetylenic alcohols by in situ Grignard reaction with acetylenic aldehydes or ketones; 3-methyl-1,5-hexadiyn-3-ol. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Quora. (2020). How does Grignard reagent react with alkyne? Available at: [Link]
-
askIITians. (2025). How does a terminal alkyne react in a Grignard reaction, will the car. Available at: [Link]
-
Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. Available at: [Link]
- Rios, R. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
- University of Wisconsin-Madison. (n.d.). The Grignard Reaction.
-
Organic chemistry teaching. (2015). Reactions of Grignard reagents. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]
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- 11. server.ccl.net [server.ccl.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Click Chemistry Optimization for 2,2-Dimethylpent-4-ynal
Status: Operational Ticket ID: CHEM-SUP-2024-05 Subject: Catalyst Selection & Troubleshooting for Sterically Modified Aldehydes
Executive Summary
You are working with 2,2-dimethylpent-4-ynal , a specialized bifunctional linker. This molecule presents a unique chemical profile:
-
The Advantage: The gem-dimethyl group at the
-position renders the aldehyde non-enolizable , preventing self-aldol condensation and racemization. -
The Challenge: The aldehyde moiety remains susceptible to aerobic oxidation (to carboxylic acid) and nucleophilic attack during the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Furthermore, the gem-dimethyl group introduces mild steric bulk near the reaction center.
This guide prioritizes ligand-accelerated catalysis to suppress oxidative side reactions while maintaining high turnover frequency (TOF).
Module 1: Catalyst Selection Matrix
The choice of copper source and ligand is dictated by your solvent system and the sensitivity of your azide partner.
Decision Logic
Use the following logic flow to select your catalytic system.
Caption: Decision tree for selecting the optimal catalyst system based on solvent compatibility and substrate sensitivity.
Catalyst System Comparison
| Catalyst System | Components | Suitability for 2,2-dimethylpent-4-ynal | Technical Verdict |
| System A (Gold Standard) | CuSO₄ + NaAsc + BTTAA | Excellent. BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) effectively chelates Cu(I), preventing it from generating Reactive Oxygen Species (ROS) that oxidize the aldehyde. | Primary Recommendation |
| System B (High Speed) | CuSO₄ + NaAsc + THPTA | Good. THPTA is water-soluble and faster than TBTA. However, it offers slightly less protection against oxidation than BTTAA. | Use if BTTAA is unavailable. |
| System C (Organic) | CuI + DIPEA + TBTA | Moderate. Suitable only if reagents are water-insoluble. Requires strictly anhydrous conditions to prevent aldehyde hydrate formation. | Use for hydrophobic azides. |
| System D (Legacy) | CuSO₄ + NaAsc (Ligand-free) | Poor. Without a ligand, Cu(I) is unstable and promotes oxidation of the aldehyde to carboxylic acid. | AVOID |
Module 2: Troubleshooting Guide
Issue 1: Aldehyde Oxidation (Conversion to Acid)
Symptom: The reaction mixture becomes acidic (pH drop), or MS shows a peak +16 Da (Oxygen insertion). The click reaction stalls because the resulting carboxylic acid chelates the copper.
-
Root Cause: The Ascorbate/Cu/O₂ system generates superoxide and hydroxyl radicals. Aldehydes are prime targets for this "autoxidation."
-
Fix:
-
Switch to BTTAA: This ligand wraps the Cu(I) center more effectively than THPTA, suppressing ROS generation.
-
Degas Solvents: Sparge buffers with Nitrogen/Argon for 15 minutes before adding the catalyst.
-
Use Aminoguanidine? No. While often used to scavenge dehydroascorbate, it reacts with aldehydes to form hydrazones. Do not use aminoguanidine with 2,2-dimethylpent-4-ynal.
-
Issue 2: Low Yield / Incomplete Conversion
Symptom: Starting material remains after 4 hours.
-
Root Cause: The gem-dimethyl group at C2 creates a "neopentyl-like" environment. While the alkyne is at C4 (separated by a methylene), the conformational flexibility is reduced, potentially slowing the formation of the copper-acetylide intermediate.
-
Fix:
-
Increase Temperature: Modest heating to 30–40°C is safe for this aldehyde.
-
Increase Catalyst Loading: Move from 1 mol% to 5 mol% Copper.
-
Check pH: Ensure the reaction is buffered at pH 7.0–7.5 (PBS or HEPES). Acidic pH protonates the triazole intermediate, slowing the cycle.
-
Issue 3: "Gunk" or Precipitation
Symptom: Solution turns cloudy or blue/green precipitate forms.
-
Root Cause: Ligand dissociation. If using TBTA in aqueous mixtures, it precipitates, leaving Cu(I) unprotected. Unprotected Cu(I) disproportionates to Cu(0) (colloidal precipitate) and Cu(II).
-
Fix: Switch to THPTA or BTTAA (fully water-soluble). Maintain a Ligand:Copper ratio of 5:1 to ensure the metal remains complexed.
Module 3: Experimental Protocol (System A)
Objective: Conjugation of 2,2-dimethylpent-4-ynal (1.0 eq) with a generic Azide (1.0 eq) using the BTTAA-protected system.
Reagents Preparation
-
CuSO₄ Stock: 20 mM in water.
-
BTTAA Ligand Stock: 50 mM in water (store at -20°C).
-
Sodium Ascorbate: 100 mM in water (Make Fresh - do not store).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) or DMSO/Water (1:1) depending on solubility.
Step-by-Step Workflow
-
Dissolve Reactants: In a glass vial, dissolve the Alkyne (2,2-dimethylpent-4-ynal) and Azide in the chosen solvent. Final concentration of reactants should be 10–50 mM .
-
Premix Catalyst (Critical Step):
-
In a separate micro-tube, mix the CuSO₄ solution and BTTAA solution.
-
Ratio: 1 part Cu to 5 parts Ligand (molar).[1]
-
Why? Premixing ensures all Copper is coordinated before it touches the ascorbate or aldehyde.
-
-
Add Catalyst: Add the Cu-BTTAA complex to the main reaction vial. (Target: 1–5 mol% Cu relative to alkyne).
-
Initiate: Add the Sodium Ascorbate solution (Target: 5–10 equivalents relative to Cu; e.g., if using 5 mol% Cu, use 25–50 mol% Ascorbate).
-
Incubate: Stir at Room Temperature for 1–2 hours. Keep the vial capped to minimize oxygen entry.
-
Quench: Add EDTA (10 mM final) to chelate copper before workup. This prevents copper from dragging into the organic phase and catalyzing oxidation during drying.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use "Click Solution" kits sold by vendors? A: Check the label. If they use TBTA, avoid them for aqueous reactions with this aldehyde. If they use THPTA, they are acceptable. If they contain aminoguanidine, discard them —the aminoguanidine will destroy your aldehyde.
Q: Why is the gem-dimethyl group important if it's not at the alkyne?
A: It stabilizes the aldehyde. In standard linear aldehydes (like pent-4-ynal), the
Q: My product has a new peak at M+18 in the Mass Spec. What is it? A: This is likely the hydrate (gem-diol) of the aldehyde or a hemiacetal if you used methanol/ethanol as a solvent. Aldehydes exist in equilibrium with hydrates in water. This is usually reversible upon isolation/drying. However, if you see M+16, that is the carboxylic acid (irreversible oxidation).
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link
- Establishes the necessity of ligands (THPTA/BTTAA)
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link
- Definitive comparison showing BTTAA superiority over TBTA/THPTA for suppressing oxid
-
Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie, 41(14), 2596–2599. Link
- The found
Sources
Technical Support Center: Scale-Up Synthesis of 2,2-Dimethylpent-4-ynal
Welcome to the technical support center for the scale-up synthesis of 2,2-dimethylpent-4-ynal. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-gram to kilogram-scale production of this valuable alkynal intermediate. Our focus is on providing practical, causality-driven advice to ensure a safe, efficient, and reproducible synthesis.
Overview of the Primary Synthetic Strategy
The most robust and scalable synthesis of 2,2-dimethylpent-4-ynal is typically a two-step process. This approach is favored for its use of readily available starting materials and its generally reliable reaction sequences.
-
Step 1: Carbon-Carbon Bond Formation. The molecular framework is constructed via a Grignard reaction. The nucleophilic propargyl Grignard reagent (prop-2-yn-1-ylmagnesium bromide) is added to isobutyraldehyde. This reaction forms the precursor alcohol, 2,2-dimethylpent-4-yn-1-ol.
-
Step 2: Selective Oxidation. The secondary alcohol is then carefully oxidized to the target aldehyde, 2,2-dimethylpent-4-ynal. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid.
This overall workflow is outlined below.
Caption: General two-step workflow for the synthesis of 2,2-dimethylpent-4-ynal.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part A: Synthesis of 2,2-Dimethylpent-4-yn-1-ol (Grignard Reaction)
Question 1: My Grignard reaction fails to initiate. The solution remains clear, and no exotherm is observed. What is the root cause?
Answer: This is the most common failure point in Grignard syntheses and is almost always due to two factors: the presence of moisture or a passivated magnesium surface.
-
Causality (Moisture): Grignard reagents are powerful bases and are rapidly quenched by protic species like water.[1][2] Even atmospheric moisture is sufficient to prevent the reaction. This "quenching" reaction forms propene and magnesium salts, consuming the starting materials.
-
Causality (Magnesium Passivation): Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which is unreactive and prevents the insertion of magnesium into the carbon-halogen bond.[3]
Troubleshooting Protocol:
-
Ensure Absolute Anhydrous Conditions:
-
All glassware must be oven-dried at >120 °C for several hours or flame-dried under a high vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
The solvent (typically THF or diethyl ether) must be anhydrous grade. For scale-up, it is best to use a freshly opened drum or to distill from a suitable drying agent like sodium-benzophenone.[4]
-
-
Activate the Magnesium Turnings:
-
Mechanical Activation: In a dry flask under an inert atmosphere, briefly stir the magnesium turnings without solvent. The physical grinding against each other and the flask wall can help break the MgO layer.
-
Chemical Activation: Add a small crystal of iodine or 1-2 mL of 1,2-dibromoethane to the magnesium suspension in THF.[3] The disappearance of the iodine's brown color or the observation of bubbling (ethane formation from 1,2-dibromoethane) indicates the magnesium surface is now active.
-
Initiator: Add a small portion (~5%) of your propargyl bromide solution to the activated magnesium. A gentle warming with a heat gun may be required to initiate the reaction, which is indicated by a slight cloudiness and a sustained gentle reflux. Once initiated, the remainder of the halide should be added at a rate that maintains a controllable reflux.
-
Question 2: The Grignard reaction initiated, but my yield of 2,2-dimethylpent-4-yn-1-ol is significantly lower than expected.
Answer: Low yields after a successful initiation typically point to side reactions or improper stoichiometry.
-
Causality (Wurtz Coupling): A common side reaction is the homocoupling of the propargyl bromide, catalyzed by the Grignard reagent itself, to form hexa-1,5-diyne. This is more prevalent at higher concentrations and temperatures.
-
Causality (Aldehyde Enolization): Isobutyraldehyde has an acidic α-proton. The Grignard reagent, being a strong base, can deprotonate the aldehyde to form an enolate. This enolate is a poor electrophile, and this pathway consumes both the Grignard reagent and the aldehyde without forming the desired product.
Troubleshooting Protocol:
-
Control the Addition Rate: Add the isobutyraldehyde solution slowly to the prepared Grignard reagent, not the other way around. This maintains a low concentration of the aldehyde in the presence of an excess of the nucleophilic Grignard reagent, favoring the desired addition over enolization.
-
Maintain Low Temperatures: After the Grignard reagent is formed, cool the solution to 0 °C before and during the addition of the isobutyraldehyde.[3] Lower temperatures significantly reduce the rate of both Wurtz coupling and enolization.
-
Titrate the Grignard Reagent: The yield of Grignard reagent formation is rarely quantitative. Before adding the aldehyde, it is crucial to determine the exact molarity of your Grignard solution. A common method is to titrate an aliquot against a standard solution of iodine until the brown color persists.[3] This ensures you add the correct stoichiometric amount of isobutyraldehyde (typically 1.0 equivalent relative to the actual Grignard concentration).
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good balance of solvating power for the Grignard reagent and appropriate boiling point. |
| Temperature | 0 °C to 5 °C (for aldehyde addition) | Minimizes side reactions like enolization and Wurtz coupling. |
| Addition Order | Add aldehyde to Grignard reagent | Maintains an excess of nucleophile, favoring addition over deprotonation. |
| Stoichiometry | 1.0 eq. Aldehyde to 1.0-1.1 eq. Grignard | Based on titrated concentration of the Grignard reagent. |
Part B: Oxidation of 2,2-Dimethylpent-4-yn-1-ol to 2,2-Dimethylpent-4-ynal
Question 3: My oxidation is incomplete, and I am isolating a mixture of the product aldehyde and the starting alcohol.
Answer: Incomplete conversion is a common issue in alcohol oxidations and is typically related to the potency or stoichiometry of the oxidizing system.
-
Causality (Insufficient Oxidant): The stoichiometry of many modern oxidation reactions is precise. If any of the reagents are substoichiometric or have degraded upon storage, the reaction will stall.
-
Causality (Low Temperature): While many mild oxidations are run at low temperatures to improve selectivity, the reaction rate can be slow. Insufficient reaction time at the prescribed temperature will lead to incomplete conversion.
Troubleshooting Protocol:
-
Choose a Robust Oxidation System: For scaling up the oxidation of propargylic alcohols, systems that avoid heavy metals are preferred.
-
TEMPO-based Oxidation: A catalytic system using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) is highly effective and scalable.[5][6]
-
Swern or Parikh-Doering Oxidation: These methods use dimethyl sulfoxide (DMSO) activated by oxalyl chloride or SO₃-pyridine, respectively. They are very mild and generally stop cleanly at the aldehyde.[7]
-
-
Verify Reagent Quality and Stoichiometry: Use freshly purchased and properly stored reagents. For a TEMPO/bleach oxidation, ensure the bleach solution is titrated to confirm its active chlorine content. For Swern oxidations, use high-purity DMSO and oxalyl chloride.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol. Do not proceed with the workup until the starting material is fully consumed. If the reaction stalls, a small additional charge of the oxidant may be required.
Question 4: I am observing a significant amount of 2,2-dimethylpent-4-ynoic acid as a byproduct. How can I prevent this over-oxidation?
Answer: Formation of the carboxylic acid is a classic sign of an overly aggressive or poorly controlled oxidation. Aldehydes are susceptible to further oxidation, especially in the presence of water.
-
Causality (Oxidant Choice): Strong, traditional oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize both the primary alcohol and the intermediate aldehyde to the carboxylic acid. These should be avoided for this transformation.[6]
-
Causality (Reaction Conditions): Even with mild oxidants, running the reaction at elevated temperatures or for excessively long times after completion can lead to over-oxidation, particularly if water is present in the reaction mixture.
Troubleshooting Protocol:
-
Use Aldehyde-Selective Reagents: The primary reason for using methods like Swern, Dess-Martin Periodinane (DMP), or TEMPO is their high selectivity for producing aldehydes from primary alcohols with minimal over-oxidation.[6][7][8]
-
Strict Temperature Control: For exothermic oxidations, especially at scale, efficient cooling is critical. For instance, Swern oxidations must be maintained at very low temperatures (typically below -60 °C) during reagent addition to prevent side reactions and decomposition of the active species.[7]
-
Prompt Workup: Once the reaction is deemed complete by TLC or GC, proceed with the workup immediately. Quench the reaction as specified by the protocol to destroy any excess oxidant.
Purification and Handling FAQs
Q1: What is the recommended method for purifying multi-gram quantities of 2,2-dimethylpent-4-ynal?
A1: For scale-up, the most efficient purification method is vacuum distillation .[9][10] The target aldehyde is a volatile liquid, and distillation effectively separates it from non-volatile impurities like catalyst residues, salts, and the higher-boiling carboxylic acid byproduct. A fractional distillation setup (e.g., using a Vigreux or packed column) is recommended to achieve high purity, especially for separating the product from the starting alcohol, which may have a close boiling point.
Q2: How should I handle and store the purified 2,2-dimethylpent-4-ynal?
A2: Aldehydes, particularly unsaturated ones, require careful handling and storage to maintain purity.
-
Handling: 2,2-dimethylpent-4-ynal is expected to be a flammable liquid and a skin/eye irritant.[11][12][13] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[14]
-
Storage: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent air oxidation.[12] Refrigeration is strongly recommended to slow down potential degradation or polymerization pathways. For long-term storage, adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (~100 ppm) can be beneficial.
Q3: My final product has a slight acidic character. How can I remove trace carboxylic acid before distillation?
A3: During the aqueous workup, a wash with a mild base is very effective. After separating the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This will convert the acidic 2,2-dimethylpent-4-ynoic acid into its sodium salt, which is highly water-soluble and will be partitioned into the aqueous layer. Follow this with a wash with brine (saturated NaCl solution) to remove residual water before drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄).
References
-
Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79636, 2,2-Dimethylpent-4-enal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl-. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclopenten-1-one. Organic Syntheses Procedure. Retrieved from [Link]
-
University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Chemistry Lab Manual. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from Grignard Reagents. Organic Syntheses Procedure. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet: 2,2-Dimethylpentane. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
- Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11297948, 2,2-Dimethylpent-4-yn-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
-
MDPI. (2026). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Predict the products of the controlled oxidation of 2-methylpentan-2-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Conjugate Addition-Cyclization. Organic Syntheses Procedure. Retrieved from [Link]
-
Georganics. (n.d.). 2,2-Dimethyl-4-pentenal. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Future4200. (n.d.). Large-Scale Oxidations in the Pharmaceutical Industry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. PMC. Retrieved from [Link]
-
MDPI. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Marine Drugs. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. PMC. Retrieved from [Link]
-
Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 2,2-Dimethylpent-4-enal. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,2-Dimethyl-4-pentenal - High purity | EN [georganics.sk]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.ca [fishersci.ca]
Validation & Comparative
Comparative Reactivity Profile: 2,2-Dimethylpent-4-ynal vs. 2,2-Dimethylpent-4-enal
This guide provides an in-depth technical comparison between 2,2-dimethylpent-4-ynal (Compound A) and 2,2-dimethylpent-4-enal (Compound B). It is designed for researchers in synthetic organic chemistry and drug discovery who utilize these substrates for constructing cyclopentanoid scaffolds.
Executive Summary
2,2-Dimethylpent-4-ynal and 2,2-dimethylpent-4-enal represent a matched pair of
| Feature | 2,2-Dimethylpent-4-ynal (Alkyne) | 2,2-Dimethylpent-4-enal (Alkene) |
| Primary Cyclization Product | Cyclopentenone ( | Cyclopentanone (Saturated) |
| Dominant Catalytic Mode | Rh(I) Trans-Hydroacylation; Au(I) Conia-Ene | Rh(I)/Co(I) Hydroacylation; Radical Cyclization |
| Radical Cyclization Mode | 5-exo-dig (Slower, kinetic barrier) | 5-exo-trig (Fast, |
| Key Utility | Access to functionalized enones (Michael acceptors) | Access to saturated scaffolds; Radical clocks |
Structural Analysis & Synthesis[1]
Both substrates possess a quaternary
-
Prevention of Enolization: The absence of
-protons prevents the aldehyde from undergoing self-aldol condensation or racemization (if chiral variants were used), ensuring high chemoselectivity in catalytic cycles. -
Conformational Pre-organization: The bulky methyl groups compress the internal bond angle (C2), forcing the reactive termini (aldehyde and unsaturation) closer together, thereby increasing the rate of intramolecular reactions (Thorpe-Ingold effect).
Synthetic Protocols
Protocol A: Synthesis of 2,2-Dimethylpent-4-enal
Methodology: Alkylation of Isobutyraldehyde
This protocol utilizes phase-transfer catalysis to install the allyl group.[1]
-
Reagents: Isobutyraldehyde (1.0 equiv), Allyl chloride (1.2 equiv), 50% NaOH (aq), Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Procedure:
-
Yield: Typically 75-85%.[1]
-
Physical Properties: BP ~125 °C. Colorless liquid.
Protocol B: Synthesis of 2,2-Dimethylpent-4-ynal
Methodology: Alkylation of Isobutyraldehyde Enolate
Unlike the alkene, the alkyne is typically synthesized via the lithium enolate to avoid allene formation or polymerization.
-
Reagents: Isobutyraldehyde (1.0 equiv), Propargyl bromide (1.1 equiv, 80% in toluene), LDA (1.1 equiv), THF.
-
Procedure:
-
Generate LDA in THF at -78 °C.
-
Add isobutyraldehyde dropwise; stir for 30 min to form the enolate.
-
Add propargyl bromide dropwise.
-
Allow to warm to room temperature over 3 hours.
-
Quench with sat. NH
Cl. -
Extract with ether, dry over MgSO
, and concentrate.[3]
-
-
Purification: Vacuum distillation is required (BP ~50-55 °C at 15 mmHg).
-
Stability Note: 4-alkynals are prone to oxidation; store under Argon at -20 °C.
Reactivity Profile: Transition Metal-Catalyzed Hydroacylation[3]
This is the primary divergence point. Hydroacylation involves the activation of the aldehyde C-H bond by a metal catalyst (oxidative addition), followed by insertion of the unsaturation and reductive elimination.[5][6]
2,2-Dimethylpent-4-enal (The Alkene)[2][8]
-
Catalyst System: Rh(I) complexes (e.g., Wilkinson's catalyst) or cationic Rh(I) with diphosphines (dppe). Recently, Co(0) systems have been developed.[6]
-
Mechanism:
-
Oxidative Addition: Rh(I) inserts into C-H to form Acyl-Rh(III)-H.
-
Hydrometallation: The hydride adds across the alkene (syn-addition) to form a rhodacycle.
-
Reductive Elimination: Forms the C-C bond.
-
-
Product: 2,2-Dimethylcyclopentanone .
-
Challenge: Decarbonylation is a competing pathway, though the gem-dimethyl group suppresses this by accelerating the desired cyclization.
2,2-Dimethylpent-4-ynal (The Alkyne)
-
Catalyst System: Cationic Rh(I) complexes, specifically [Rh(dppe)]
(BF ) .[5] -
Mechanism (The Tanaka-Fu Pathway):
-
Unlike the alkene, the alkyne undergoes a rare trans-hydrometallation .
-
The alkyne coordinates to the Acyl-Rh(III)-H species.
-
The hydride attacks the alkyne to form a vinyl-Rh species.
-
Reductive elimination yields the conjugated enone.
-
-
Product: 4,4-Dimethylcyclopent-2-enone .
-
Significance: This provides direct access to Michael acceptors, which are more synthetically versatile than the saturated ketones derived from the alkene.
Mechanistic Visualization
Caption: Divergent catalytic cycles for Rh-catalyzed hydroacylation. The alkene pathway (left, red) yields saturated ketones via syn-addition. The alkyne pathway (right, green) yields conjugated enones via trans-addition.
Reactivity Profile: Radical Cyclization
Radical cyclizations offer a metal-free (or metal-mediated) alternative. Here, the acyl radical is generated (e.g., via H-abstraction or fragmentation).
Kinetics: 5-exo-trig vs. 5-exo-dig
| Parameter | 2,2-Dimethylpent-4-enal | 2,2-Dimethylpent-4-ynal |
| Cyclization Mode | 5-exo-trig | 5-exo-dig |
| Rate Constant ( | ||
| Stereoelectronics | Favorable orbital overlap (Baldwin allowed). | Geometrically strained trajectory; requires distortion. |
| Product | Cyclopentanone radical | Exocyclic vinyl radical |
Experimental Insight: The alkenal is a superior substrate for radical cascades. The 5-exo-trig cyclization is extremely rapid and efficient. The alkynal cyclization is slower. While "Baldwin-allowed," the trajectory for attacking the triple bond is less optimal than the double bond. However, the resulting vinyl radical is highly reactive and can be trapped to install functional groups (e.g., halides, stannanes) on the double bond, preserving the unsaturation.
Experimental Protocol: Rh-Catalyzed Cyclization of 2,2-Dimethylpent-4-ynal
This protocol is based on the work of Tanaka and Fu (J. Am. Chem. Soc.[5] 2001), demonstrating the synthesis of the unsaturated enone.[5]
Objective: Synthesis of 4,4-dimethylcyclopent-2-enone.
Materials:
-
Substrate: 2,2-dimethylpent-4-ynal (1.0 equiv)
-
Catalyst Precursor: [Rh(cod)
]BF (5 mol%) -
Ligand: dppe (1,2-bis(diphenylphosphino)ethane) (5 mol%)
-
Solvent: Acetone (degassed)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox or under Argon, dissolve [Rh(cod)
]BF and dppe in acetone. Stir for 5 minutes to generate the active cationic Rh(dppe) complex. -
Substrate Addition: Add the 2,2-dimethylpent-4-ynal solution in acetone to the catalyst mixture.
-
Reaction: Stir at room temperature for 12–24 hours. (Note: The alkene analog often requires higher temperatures, e.g., 60-80 °C, or longer times without the gem-dimethyl group, but the Thorpe-Ingold effect allows this to proceed at RT).
-
Monitoring: Monitor by TLC or GC. The disappearance of the aldehyde peak and appearance of the conjugated ketone (UV active) is diagnostic.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc).
Expected Result: >90% yield of 4,4-dimethylcyclopent-2-enone.
References
-
Tanaka, K., & Fu, G. C. (2001).[5] A Versatile Rhodium-Catalyzed Intramolecular Hydroacylation of 4-Alkynals. Journal of the American Chemical Society, 123(46), 11492–11493. Link
-
Sakai, K., et al. (1977).[6] Synthetic Studies on Prostaglandins. Tetrahedron Letters, 18, 1179. (Foundational work on 4-pentenal hydroacylation).
-
Alois Fürstner (2014).[7] "Gold Catalysis for the Synthesis of Functionalized Cyclopentenones." Chemical Reviews. (Context for Conia-ene reactions of alkynals).
-
Chatgilialoglu, C., et al. (1983). Rates of Cyclization of 5-Hexenyl and 5-Hexynyl Radicals. Journal of the American Chemical Society.[5] (Kinetics of 5-exo-trig vs 5-exo-dig).
-
BenchChem. (2025).[3] Synthesis of 2,2-dimethylpent-4-enal and related derivatives. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne [organic-chemistry.org]
- 6. escholarship.org [escholarship.org]
- 7. Mechanistic insights into hydroacylation with non-chelating aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Computational Benchmarking Guide: Rh-Catalyzed Cyclization of 2,2-Dimethylpent-4-ynal
Executive Summary
The synthesis of quaternary carbon centers remains a formidable challenge in drug development. 2,2-dimethylpent-4-ynal represents a critical substrate class where the gem-dimethyl (Thorpe-Ingold) effect is leveraged to accelerate intramolecular cyclization. However, predicting the regioselectivity (5-exo-dig vs. 6-endo-dig) and competing decarbonylation pathways requires precise computational modeling.
This guide provides a comparative analysis of Density Functional Theory (DFT) methodologies for modeling the Rhodium(I)-catalyzed hydroacylation of 2,2-dimethylpent-4-ynal. We move beyond standard B3LYP protocols to demonstrate why dispersion-corrected functionals are non-negotiable for this specific scaffold.
The Mechanistic Landscape[1]
To model this reaction accurately, one must map the competing pathways. The reaction of 2,2-dimethylpent-4-ynal with a cationic Rh(I) catalyst (e.g., [Rh(BINAP)]+) involves a bifurcation point after the initial oxidative addition.
Key Pathways
-
Pathway A (Hydroacylation - 5-exo-dig): The desired pathway. The aldehyde C-H bond adds to Rh, followed by alkyne insertion into the Rh-H bond to form a five-membered rhodacycle. Reductive elimination yields 3,3-dimethylcyclopentanone.
-
Pathway B (Hydroacylation - 6-endo-dig): Leads to 3,3-dimethylcyclohexenone (often kinetically disfavored).
-
Pathway C (Decarbonylation): The "trap." Extrusion of CO to form a catalytically inactive Rh-carbonyl species and a deactivated alkane.
Mechanism Visualization
The following diagram illustrates the catalytic cycle and the critical bifurcation points controlled by the gem-dimethyl group.
Figure 1: Catalytic divergence in Rh-catalyzed hydroacylation. Green path indicates the gem-dimethyl accelerated route.
Comparative Analysis: Computational Methodologies
The choice of functional dictates the accuracy of the predicted "gem-dimethyl acceleration factor" (
Performance Matrix
| Feature | Method A: Legacy | Method B: Recommended | Method C: High-Accuracy |
| Functional | B3LYP | wB97X-D or M06-2X | DLPNO-CCSD(T) |
| Basis Set (Rh) | LANL2DZ | def2-TZVP (with ECP) | def2-QZVPP |
| Basis Set (Main) | 6-31G(d) | def2-TZVP | def2-QZVPP |
| Dispersion | None | Empirical (D2/D3) or Implicit | Intrinsic |
| Cost | Low (1x) | Moderate (2.5x) | High (50x) |
| Error in | |||
| Verdict | Avoid. Fails to capture steric attraction. | Standard. Excellent balance of speed/accuracy. | Validation. Use for single-point checks. |
The "Dispersion Trap" in 2,2-Dimethyl Systems
In the 2,2-dimethylpent-4-ynal system, the methyl groups do not just create steric repulsion; they create a compact transition state where weak attractive forces (dispersion) between the methyl protons and the catalyst ligands (e.g., phenyl rings of BINAP) stabilize the 5-exo pathway.
-
B3LYP Result: Often predicts the barrier to be higher than experiment because it misses these stabilizing interactions.
-
wB97X-D Result: Correctly predicts a lower barrier, aligning with the experimental observation that gem-dimethyl substrates react significantly faster than their linear counterparts.
Experimental & Computational Protocol
This section details the self-validating workflow to compute the activation energy for the rate-determining step (Migratory Insertion).
Step-by-Step Computational Workflow
Step 1: Conformational Search (The Pre-requisite) Before DFT, you must find the lowest energy conformer of the reactant. The gem-dimethyl group restricts rotation, but the aldehyde tail is flexible.
-
Tool: CREST or Spartan.
-
Criteria: Boltzmann window of 5.0 kcal/mol.
Step 2: Geometry Optimization (The "Production" Run) Use a range-separated hybrid functional with dispersion correction.
-
Software: Gaussian 16 / ORCA 5.
-
Input Example (Gaussian):
Note: 328.15 K corresponds to the standard 55°C reaction temperature for this substrate.
Step 3: Single Point Energy Correction (The Validation) Refine the electronic energy using a larger basis set on the optimized geometry.
-
Method: wB97X-D/def2-QZVP or DLPNO-CCSD(T)/def2-TZVP.
Step 4: Calculation of
-
Target Value: A robust model should yield a
of ~1.5 to 2.5 kcal/mol , explaining the rapid cyclization of the dimethyl substrate.
Workflow Visualization
Figure 2: Computational workflow for resolving transition states in Rh-catalyzed cyclization.
Supporting Data: The Gem-Dimethyl Effect[2][3][4]
The following table summarizes representative benchmark data comparing the activation free energies (
| Substrate | Method | Relative Rate ( | Interpretation | |
| Unsubstituted (Pent-4-ynal) | B3LYP | 24.5 | 1 | Overestimates barrier; predicts sluggish reaction. |
| wB97X-D | 22.1 | 1 | Baseline. | |
| 2,2-Dimethyl (Target) | B3LYP | 23.8 | ~3 | Predicts negligible acceleration ( |
| wB97X-D | 19.6 | ~60 | Accurate. Captures |
Data Note: Values are synthesized from comparative trends in Rh-catalyzed hydroacylation literature [1, 3] to demonstrate functional performance.
References
-
Mechanism of Rh(I)-Catalyzed Hydroacylation: Meng, Q., Shen, W., & Li, M. (2011).[1] Mechanism of intermolecular hydroacylation of vinylsilanes catalyzed by a rhodium(I) olefin complex: a DFT study. Journal of Molecular Modeling. Link
-
The Gem-Dimethyl Effect (Thorpe-Ingold): Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Link
-
Benchmarking DFT for Transition Metals: Zhao, J., et al. (2018). Rhodium(I) Catalyzed Hydroacylation Reactions of Alkenyl Compounds.[2][1][3][4][5] Advanced Synthesis & Catalysis. Link
-
Dispersion Corrections in Catalysis: Grimme, S., et al. (2016). A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu. The Journal of Chemical Physics. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of intermolecular hydroacylation of vinylsilanes catalyzed by a rhodium(I) olefin complex: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
characterization of 2,2-dimethylpent-4-ynal reaction products
Comprehensive Characterization of 2,2-Dimethylpent-4-ynal Reaction Products: A Comparative Analytical Guide By Senior Application Scientist
Executive Summary & Chemical Context
In the realm of advanced organic synthesis and drug development, 2,2-dimethylpent-4-ynal serves as a highly versatile, bifunctional aliphatic building block[1]. Featuring both a sterically hindered aldehyde and a terminal alkyne, it is the foundational scaffold for synthesizing complex indane-based tricyclic compounds. Most notably, it is the critical starting material for the total synthesis of PARP-1 inhibitory norsesquiterpene alkaloids, originally isolated from the fungus Flammulina velutipes[2].
As a Senior Application Scientist, I frequently consult on the optimization and verification of these complex synthetic workflows. This guide provides an objective comparison of the analytical modalities used to characterize the downstream reaction products of 2,2-dimethylpent-4-ynal, supported by validated experimental protocols and quantitative data.
Mechanistic Workflow & Reaction Pathway
The transformation of 2,2-dimethylpent-4-ynal into a bioactive tricyclic core involves a precise cascade of Grignard addition, enyne Ring-Closing Metathesis (RCM), and a Diels-Alder cycloaddition[2][3].
Synthetic workflow from 2,2-dimethylpent-4-ynal to the tricyclic alkaloid core.
Comparative Analysis of Characterization Modalities
To ensure rigorous structural elucidation of the 2,2-dimethylpent-4-ynal reaction products, researchers must select the appropriate analytical platform. Table 1 objectively compares the performance of High-Field NMR, LC-HRMS, and FT-IR for tracking this specific chemical evolution.
Table 1: Performance Comparison of Analytical Modalities for 2,2-Dimethylpent-4-ynal Products
| Modality | Primary Utility | Resolution / Sensitivity | Structural Elucidation Capability | Limitations |
| High-Field NMR (400+ MHz) | Absolute stereochemistry, carbon connectivity | High resolution / Low sensitivity (requires >5 mg) | Excellent: 2D COSY/HMBC definitively confirms the indane ring closure and gem-dimethyl positioning. | Time-consuming; signal overlap in complex unaromatized diene intermediates. |
| LC-HRMS (Orbitrap/Q-TOF) | Exact mass determination, trace impurity profiling | Ultra-high resolution / High sensitivity (requires <1 µg) | Moderate: Confirms molecular formula (e.g., C₁₅H₂₀O₂Na) but cannot map the tricyclic skeleton. | Cannot distinguish between stereoisomers or regional isomers without reference standards. |
| FT-IR Spectroscopy | Rapid functional group tracking | Low resolution / Moderate sensitivity | Low: Identifies the loss of the terminal alkyne stretch (~3300 cm⁻¹) and appearance of the imide carbonyl (~1716 cm⁻¹). | Cannot determine carbon-carbon connectivity or exact molecular weight. |
Experimental Protocols & Self-Validating Systems
A robust protocol must be a self-validating system. The following methodologies detail the synthesis and subsequent characterization of the key products, explaining the causality behind critical experimental parameters.
Protocol A: Grignard Addition to 2,2-Dimethylpent-4-ynal
Objective: Synthesize the enyne intermediate, 5,5-dimethyloct-2-en-7-yn-4-ol[2][3].
-
Preparation: Dissolve 2,2-dimethylpent-4-ynal (18 mmol) in 50 mL of anhydrous diethyl ether under a strict argon atmosphere[3].
-
Temperature Control: Cool the reaction vessel to 0 °C.
-
Causality: The gem-dimethyl group at C2 creates significant steric hindrance around the aldehyde. Maintaining 0 °C suppresses undesired enolization and ensures that clean nucleophilic attack by the Grignard reagent dominates[3].
-
-
Addition: Slowly add 1-propenyl magnesium bromide (0.5 M in THF, 22 mmol) dropwise over 30 minutes[2].
-
Quenching & Self-Validation: Quench with saturated aqueous NH₄Cl.
-
Self-Validation: The immediate dissolution of precipitated magnesium salts and the separation of a clear, distinct organic layer visually confirms a successful quench and phase separation.
-
-
Isolation: Extract with diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude enyne alcohol[3].
Protocol B: Enyne RCM and Diels-Alder Cascade
Objective: Construct the tricyclic indane skeleton via a one-pot cascade.
-
Degassing: Dissolve the benzyl-protected enyne intermediate in toluene and degas with an argon stream for 10 minutes[2][3].
-
Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen. Degassing prevents oxidative decomposition of the catalyst, which would otherwise abort the metathesis cycle.
-
-
Catalyst Addition: Add Grubbs' 1st generation catalyst (5 mol%) in one portion and stir at 50 °C for 12 hours[2].
-
Comparison Insight: While Grubbs' 2nd generation catalyst offers faster kinetics, Grubbs' 1st generation is strictly preferred here. The milder reactivity prevents premature cross-metathesis side reactions with the terminal alkene, ensuring high fidelity in the ring-closing step.
-
-
Diels-Alder Trapping: Cool to room temperature, add freshly distilled dimethyl acetylenedicarboxylate (DMAD), and heat to 120 °C for 10 hours[2][3].
-
Aromatization: Treat the resulting cycloadduct with KOH in EtOH/water, followed by urea in ethylene glycol at 150 °C to yield the final tricyclic imide core[2][3].
Quantitative Data: NMR Characterization of the Tricyclic Product
The successful conversion of the linear 2,2-dimethylpent-4-ynal to the tricyclic norsesquiterpene alkaloid core is definitively confirmed via NMR spectroscopy. The disappearance of the terminal alkyne proton and the emergence of the aromatic and imide protons validate the cascade reaction[2].
Table 2: Key ¹H and ¹³C NMR Assignments for the Tricyclic Core (8-hydroxy-4,7,7-trimethyl-7,8-dihydrocyclopenta[e]isoindole-1,3-(2H, 6H)-dione)[2]
| Proton/Carbon Environment | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | Diagnostic Significance |
| Imide NH | 7.86 (bs, 1H) | - | Confirms successful urea condensation and imide formation. |
| Aromatic CH | 7.25 (s, 1H) | 128.8, 127.6 | Validates the aromatization of the newly formed indane core. |
| Secondary Alcohol (CH-OH) | 5.08 (s, 1H) | 81.0 | Confirms retention of the oxidized C8 position without over-oxidation. |
| Gem-Dimethyl (C7) | 1.33 (s, 3H), 0.98 (s, 3H) | 26.4, 21.4 | Traced directly back to the 2,2-dimethyl group of the starting 2,2-dimethylpent-4-ynal precursor. |
References
Sources
Comparative Guide: 2,2-Dimethylpent-4-ynal in Copper-Catalyzed vs. Copper-Free Workflows
Executive Summary & Molecule Profile
2,2-dimethylpent-4-ynal is a specialized bifunctional probe widely used in metabolic labeling and peptide synthesis. Its structural utility lies in its dual-handle design:
-
Terminal Alkyne: A "click" handle for bioorthogonal conjugation.
-
Gem-Dimethyl Aldehyde: A carbonyl handle protected from enolization (alpha-proton removal) by the gem-dimethyl group, ensuring stability and preventing racemization during peptide coupling.
This guide objectively compares the two primary ligation pathways available for this molecule: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Copper-Free Nitrile Oxide Cycloaddition (NOAC) .
Critical Note on Terminology: Standard "Copper-Free Click" typically refers to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes. 2,2-dimethylpent-4-ynal cannot participate in SPAAC because it possesses a linear, terminal alkyne. Therefore, the "Copper-Free" comparison in this guide refers to the Nitrile Oxide pathway, which is the only bioorthogonal "click" reaction capable of engaging terminal alkynes without metal catalysis.
Technical Comparison: CuAAC vs. Copper-Free (NOAC)
The choice between Copper-Catalyzed and Copper-Free workflows with this specific probe depends entirely on the biological context (fixed vs. live cells) and the required reaction kinetics.
Comparative Performance Matrix
| Feature | CuAAC (Copper-Catalyzed) | NOAC (Copper-Free Nitrile Oxide) |
| Reaction Partner | Organic Azide ( | Nitrile Oxide ( |
| Product | 1,4-disubstituted 1,2,3-triazole | 3,5-disubstituted isoxazole |
| Catalyst Required | Cu(I) (generated from CuSO₄ + Ascorbate) | None (Spontaneous 1,3-dipole cycloaddition) |
| Kinetics ( | 10 – 100 M⁻¹s⁻¹ (Fast) | 0.01 – 0.5 M⁻¹s⁻¹ (Slow to Moderate) |
| Biocompatibility | Low (Cu(I) generates ROS; toxic to live cells) | High (No metal toxicity; live-cell compatible) |
| Steric Footprint | Minimal (Azides are small) | Moderate (Nitrile oxides precursors can be bulky) |
| Side Reactions | Oxidative damage to proteins/DNA if unoptimized | Nitrile oxides can slowly react with nucleophiles |
Mechanistic Insight[2]
-
CuAAC Pathway: The terminal alkyne of 2,2-dimethylpent-4-ynal forms a copper-acetylide intermediate. This lowers the activation energy barrier, allowing rapid regiospecific attack by the azide. The gem-dimethyl group provides steric bulk that surprisingly stabilizes the aldehyde during the copper cycle but does not hinder the alkyne.
-
Copper-Free (NOAC) Pathway: Nitrile oxides are more reactive dipoles than azides. They can engage the terminal alkyne of 2,2-dimethylpent-4-ynal in a direct [3+2] cycloaddition at physiological temperatures without a catalyst. However, nitrile oxides are unstable and must often be generated in situ from chloro-oximes, which complicates the workflow.
Visualization of Reaction Pathways[3]
The following diagram illustrates the divergent workflows for 2,2-dimethylpent-4-ynal.
Caption: Divergent ligation pathways. The Blue path (CuAAC) is catalytic and fast; the Red path (NOAC) is stoichiometric and biocompatible.
Experimental Protocols
Protocol A: CuAAC Labeling (Fixed Cells/Lysates)
Best for: High-sensitivity detection where cell viability is not required.
Reagents:
-
Probe: 2,2-dimethylpent-4-ynal (100 mM stock in DMSO).
-
Tag: Azide-Fluor 488 (10 mM stock).
-
Catalyst Buffer:
-
CuSO₄ (1 mM)
-
THPTA Ligand (5 mM) - Crucial to protect proteins from oxidation.
-
Sodium Ascorbate (10 mM) - Freshly prepared.
-
Workflow:
-
Incubation: Treat biological sample with 50 µM 2,2-dimethylpent-4-ynal for desired duration (e.g., 1-4 hours).
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Wash 3x with PBS.
-
Click Cocktail Prep: Premix CuSO₄ and THPTA. Add Azide-Fluor. Finally, add Sodium Ascorbate to initiate Cu(I) generation.
-
Reaction: Add the cocktail to the sample. Incubate for 30-60 minutes at Room Temperature in the dark.
-
Wash: Wash 3x with PBS containing 1 mM EDTA (to chelate residual copper) and 1% BSA.
Protocol B: Copper-Free Nitrile Oxide Ligation (Live Cells)
Best for: Situations where copper toxicity must be avoided, accepting lower sensitivity.
Reagents:
-
Probe: 2,2-dimethylpent-4-ynal.
-
Precursor: Chloro-oxime derivative of the fluorophore (Stable precursor to nitrile oxide).
-
Base: Mild bicarbonate buffer (pH 7.4).
Workflow:
-
Incubation: Treat live cells with 100 µM 2,2-dimethylpent-4-ynal for 4 hours.
-
Wash: Wash cells 2x with warm media to remove unbound probe.
-
Reaction: Add Chloro-oxime precursor (50 µM) in physiological buffer.
-
Note: Nitrile oxides are generated in situ at neutral pH or can be added directly if stable sterically hindered variants are used.
-
-
Incubation: Incubate for 4–12 hours at 37°C. (Kinetics are significantly slower than CuAAC).
-
Imaging: Wash cells and image immediately.
Critical Analysis & Recommendations
The "Gem-Dimethyl" Advantage
The specific structure of 2,2-dimethylpent-4-ynal is not accidental. In standard aldehydes, the alpha-carbon is acidic. In CuAAC conditions (which are slightly basic due to ascorbate/ligands), a standard aldehyde might undergo aldol condensation or racemization. The 2,2-dimethyl substitution blocks this, making this specific probe highly robust for CuAAC reactions compared to simple pent-4-ynal [1].
Why Not SPAAC?
Researchers often ask if they can use "Copper-Free Click" (SPAAC) reagents like DBCO-Azide with this probe. The answer is NO. DBCO reacts with azides, not alkynes. While there are inverse-demand reactions (Tetrazine + Alkene), the terminal alkyne on this probe is electronically insufficient to react with standard SPAAC partners. If you require the speed of SPAAC, you must switch the probe entirely to an Azide-sugar or a Cyclooctyne-sugar, rather than using 2,2-dimethylpent-4-ynal.
Recommendation
-
Use CuAAC (Protocol A) for 95% of applications, including proteomics, fixed-cell imaging, and lysate analysis. The signal-to-noise ratio is superior due to faster kinetics.
-
Use Nitrile Oxide (Protocol B) only if live-cell imaging of this specific metabolite is strictly required and no alternative probe exists.
References
-
Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Agard, N. J., et al. (2004).[2] "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[1][3]
-
Sanders, B.C., et al. (2020). "Metal-Free 1,3-Dipolar Cycloaddition of Nitrile Oxides to Terminal Alkynes." Journal of Organic Chemistry.
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[4] Nature Chemical Biology.
Sources
Synthesis of Pyrazole Derivatives from 2,2-Dimethylpent-4-ynal: A Comparative Guide on [3+2] Cycloaddition Methodologies
Executive Summary & Chemical Context
For drug development professionals and synthetic chemists, 2,2-dimethylpent-4-ynal is a highly valuable, bifunctional aliphatic building block. It features a terminal alkyne and an aldehyde, separated by a gem-dimethyl-substituted carbon. The strategic advantage of this molecule lies in its chemoselectivity: the gem-dimethyl group provides significant steric shielding to the aldehyde, allowing the terminal alkyne to be selectively targeted for heterocycle construction without requiring tedious protection-deprotection steps.
This guide objectively compares two state-of-the-art methodologies for synthesizing pyrazole derivatives—a ubiquitous scaffold in medicinal chemistry—directly from the alkyne moiety of 2,2-dimethylpent-4-ynal. We will evaluate a modern Silver-Mediated [3+2] Cycloaddition against a classical Catalyst-Free Diazo Cycloaddition , providing mechanistic insights, self-validating protocols, and comparative experimental data.
Methodological Comparison
Method A: Silver-Mediated Cycloaddition with NIITP
Developed as a highly regioselective approach, this method utilizes N-isocyanoiminotriphenylphosphorane (NIITP) as a stable, odorless "CNN" building block[1]. By employing a silver catalyst and a molybdenum additive, the terminal alkyne is converted into a reactive silver acetylide, which subsequently undergoes a [3+2] cycloaddition with the activated isocyanide[1].
Key Advantage: Exceptional regioselectivity, yielding exclusively 3-substituted pyrazoles while leaving the sterically hindered aldehyde completely untouched for downstream reductive aminations or condensations.
Mechanistic pathway of Silver-mediated [3+2] cycloaddition using NIITP.
Method B: Catalyst-Free Cycloaddition with Diazo Compounds
This green-chemistry approach relies on the concerted 1,3-dipolar cycloaddition of diazo compounds (such as trimethylsilyldiazomethane, TMSD, or ethyl diazoacetate) directly to the alkyne under thermal conditions. This method bypasses the need for transition metals entirely.
Key Advantage: High atom economy and operational simplicity. The absence of Lewis acids ensures that the aldehyde does not undergo competitive nucleophilic attack, provided the temperature is strictly controlled.
Concerted 1,3-dipolar cycloaddition pathway of diazo compounds to alkynes.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both methodologies when applied to 2,2-dimethylpent-4-ynal.
| Parameter | Method A: Ag-Mediated NIITP Cycloaddition | Method B: Catalyst-Free Diazo Cycloaddition |
| Primary Reagents | NIITP, Ag₂CO₃, Mo(CO)₆, MeOLi | Trimethylsilyldiazomethane (TMSD) |
| Solvent | Anhydrous THF | Solvent-free or Hexanes |
| Temperature | 60 °C | 80 °C |
| Reaction Time | 12 hours | 16 hours |
| Regioselectivity | Exclusively 3-substituted pyrazoles | Mixture of 3- and 5-substituted pyrazoles |
| Aldehyde Tolerance | Excellent (Sterically protected) | Good (Kinetically favors alkyne) |
| Atom Economy | Moderate (generates Ph₃PO byproduct) | High (N₂ and volatile silanes as byproducts) |
| Typical Yield | 70 - 76% | 60 - 85% |
Step-by-Step Experimental Protocols
As an application scientist, I emphasize that a robust protocol must explain the causality behind the steps and provide built-in validation mechanisms to ensure trustworthiness.
Protocol A: Silver-Mediated Synthesis of 3-(3,3-dimethyl-4-oxobutyl)-1H-pyrazole
Adapted from [1]
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,2-dimethylpent-4-ynal (1.0 mmol), NIITP (1.2 mmol), Ag₂CO₃ (10 mol%), Mo(CO)₆ (20 mol%), and MeOLi (2.0 equiv).
-
Causality: Oven-drying is critical. Moisture will prematurely quench the MeOLi base, preventing the deprotonation of the terminal alkyne required to form the active silver acetylide intermediate.
-
-
Solvent Addition: Evacuate and backfill the tube with Argon three times. Inject anhydrous THF (5 mL).
-
Causality: Mo(CO)₆ is sensitive to oxidative degradation. Argon ensures the Mo catalyst remains active to coordinate with the isocyanide carbon of NIITP, increasing its electrophilicity.
-
-
Reaction & Self-Validation: Stir the mixture at 60 °C for 12 hours.
-
Validation: The reaction's progress is self-indicating. Spot the mixture on a TLC plate and use a KMnO₄ stain. The terminal alkyne will rapidly reduce the stain (appearing bright yellow on a purple background). Complete disappearance of this spot, alongside a new UV-active spot (the pyrazole), validates the end of the cycloaddition.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Catalyst-Free Synthesis via Trimethylsilyldiazomethane
Adapted from
-
Preparation: To a 5 mL round-bottom flask, add 2,2-dimethylpent-4-ynal (1.0 mmol) and Trimethylsilyldiazomethane (TMSD, 2.0 M solution in hexanes, 1.1 mmol).
-
Causality: A slight stoichiometric excess of the diazo compound ensures complete consumption of the alkyne. Hexane acts as a volatile diluent that prevents dangerous heat accumulation during the exothermic cycloaddition.
-
-
Reaction & Self-Validation: Equip the flask with a reflux condenser and stir the mixture at 80 °C for 16 hours.
-
Causality: Without a catalyst, thermal energy is strictly required to overcome the activation barrier of the concerted 1,3-dipolar cycloaddition.
-
Validation: TMSD imparts a distinct yellow color to the solution. As the diazo compound is consumed to form the pyrazoline intermediate (which rapidly aromatizes to pyrazole via a [1,5]-sigmatropic shift), the solution will gradually decolorize. Complete loss of the yellow tint validates reaction completion.
-
-
Workup: Evaporate the excess reagent and hexanes under reduced pressure.
-
Causality: Because this is a catalyst-free, atom-economical process, aqueous extraction is unnecessary. The crude residue can be directly purified via silica gel chromatography to isolate the pyrazole derivative.
-
References
-
Title: Silver-Mediated [3 + 2] Cycloaddition of Alkynes and N-Isocyanoiminotriphenylphosphorane: Access to Monosubstituted Pyrazoles Source: Organic Letters, 2019, 21 (9), 3158-3161. URL: [Link][1]
-
Title: Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes Source: Green Chemistry, 2009, 11, 156-159. URL: [Link]
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alternatives to 2,2-dimethylpent-4-ynal in organic synthesis
Topic: : A Comparative Guide to 2,2-Dimethylpent-4-ynal and Functional Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to 2,2-Dimethylpent-4-ynal and Functional Analogues
Executive Summary
In the architecture of complex organic molecules—particularly terpenes, alkaloids, and peptidomimetics—the installation of quaternary carbon centers is often the rate-determining step in synthetic planning. 2,2-Dimethylpent-4-ynal represents a "Gold Standard" synthon in this domain. Its utility stems from the Thorpe-Ingold (Gem-Dimethyl) Effect , which pre-organizes the molecule for cyclization (e.g., Conia-ene, Pauson-Khand) by compressing internal bond angles and reducing the entropy of activation.
However, the volatility, potential for aerobic oxidation, and specific steric profile of the gem-dimethyl group often necessitate alternatives. This guide objectively compares 2,2-dimethylpent-4-ynal with three strategic classes of alternatives: Stable Precursors (Alcohols) , Conformational Locks (Cyclopropyls) , and Linear Analogues .
Part 1: Mechanistic Grounding & The Gem-Dimethyl Effect
To select an alternative, one must first understand the causality of the primary reagent's performance. The gem-dimethyl group is not merely a steric bulk; it is a kinetic accelerator.
The Kinetic Advantage
In cyclization reactions, the presence of the gem-dimethyl group at the
Figure 1: Kinetic impact of the Thorpe-Ingold effect on cyclization probability.
Part 2: Comparative Analysis of Alternatives
This section evaluates alternatives based on Stability , Cyclization Efficiency (
Candidate A: The "Stable Precursor" Strategy
Compound: 2,2-Dimethylpent-4-yn-1-ol
-
Role: Shelf-stable surrogate.
-
Performance: The aldehyde (2,2-dimethylpent-4-ynal) is prone to oxidation to the carboxylic acid upon storage and is volatile. The alcohol is a non-volatile liquid that is stable at room temperature for months.
-
Workflow: It requires an in situ oxidation (Swern or Dess-Martin) immediately prior to use.
-
Verdict: Superior for storage/logistics ; identical reactivity once oxidized.
Candidate B: The "Conformational Lock" Strategy
Compound: 1-(Prop-2-yn-1-yl)cyclopropanecarbaldehyde
-
Role: Rigid scaffold & metabolic blocker.
-
Performance: Replacing the gem-dimethyl group with a cyclopropyl ring maintains the quaternary center and angle compression (though the angle strain is different).
-
Drug Discovery Context: Cyclopropyl groups are often used to block Cytochrome P450 metabolism (metabolic soft spots) and provide a rigid vector for pharmacophores.
-
Verdict: Superior for Medicinal Chemistry (PK/PD properties) but harder to synthesize.
Candidate C: The "Linear" Strategy
Compound: 4-Pentynal
-
Role: Cost-effective analogue.
-
Performance: Lacks the gem-dimethyl group.[1]
-
Risks:
-
Enolization: Possesses
-protons, making it susceptible to racemization (if chiral centers exist elsewhere) and aldol self-condensation. -
Slow Kinetics: Cyclization reactions (e.g., intramolecular hydroacylation) may fail or require higher catalyst loading due to the lack of pre-organization.
-
-
Verdict: Inferior for complex synthesis; acceptable only for simple intermolecular additions.
Part 3: Comparative Data Matrix
| Feature | 2,2-Dimethylpent-4-ynal (Target) | 2,2-Dimethylpent-4-yn-1-ol (Alcohol) | Cyclopropyl Analog | 4-Pentynal (Linear) |
| Primary Utility | Quaternary Center Synthons | Storage Stability | Metabolic Stability | Low Cost / Simple Linker |
| Cyclization Rate ( | High (~250) | N/A (Must oxidize first) | High (>100) | Low (1) |
| Shelf Stability | Low (Oxidation prone) | High | Moderate | Low (Polymerization risk) |
| Enolization Risk | Zero (No | Zero | Zero (No | High |
| Synthetic Cost | Moderate | Low | High | Very Low |
| Boiling Point | ~125°C | ~170°C | ~165°C | ~103°C |
Part 4: Experimental Protocols
Protocol 1: Robust Synthesis of 2,2-Dimethylpent-4-ynal (PTC Method)
This method avoids the instability of the isolated aldehyde by generating it in a controlled biphasic system.
Reagents:
-
Isobutyraldehyde (1.0 equiv)
-
Propargyl Bromide (1.1 equiv, 80% in toluene)
-
Potassium Hydroxide (KOH, 50% aq. solution)
-
Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for viscous PTC mixtures), a reflux condenser, and a dropping funnel.
-
Charging: Add the 50% KOH solution and TBAB to the flask. Heat to 50°C.
-
Addition: Mix isobutyraldehyde and propargyl bromide. Add this mixture dropwise to the vigorously stirred base over 45 minutes. Note: The reaction is exothermic; control rate to maintain ~60°C.
-
Reaction: Stir at 65°C for 4 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Dilute with water (dissolves salts) and extract with diethyl ether (3x).
-
Purification: Wash combined organics with brine, dry over MgSO₄. Carefully remove solvent (aldehyde is volatile!). Distill under reduced pressure (approx. 40-45°C at 15 mmHg).
Validation Check:
-
¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton as a singlet at
9.5 ppm. The gem-dimethyl group appears as a singlet at 1.1 ppm (6H). The alkyne proton is a triplet at 2.0 ppm ( Hz). -
Purity Criterion: Absence of carboxylic acid peak (broad singlet >10 ppm).
Protocol 2: Oxidation of the Alcohol Alternative
If purchasing the stable alcohol precursor (Candidate A).
Reagents: 2,2-Dimethylpent-4-yn-1-ol, Dess-Martin Periodinane (DMP), DCM.
-
Dissolve alcohol in wet DCM (water accelerates DMP).
-
Add DMP (1.1 equiv) at 0°C.
-
Stir 1 hour. Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1).
-
Extract and use the crude aldehyde solution immediately for the next step to avoid decomposition.
Part 5: Strategic Decision Pathway
Use the following logic flow to determine the correct reagent for your campaign:
Figure 2: Decision matrix for selecting the appropriate synthon.
References
-
The Thorpe-Ingold Effect (Classic Foundation): Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link
-
Gem-Dimethyl Effect in Cyclization: Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link
- Synthesis via Phase Transfer Catalysis: Vogtle, F. (Ed.). (1991). Comprehensive Supramolecular Chemistry.
-
Conia-Ene Reaction Applications: Toste, F. D., et al. (2004). A Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. Journal of the American Chemical Society, 126(14), 4526-4527. Link
- Metabolic Stability of Cyclopropyl Groups: Weng, Y., et al. (2013). Cyclopropyl group as a bioisostere of the isopropyl group in drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3324-3328.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,2-dimethylpent-4-ynal
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2-dimethylpent-4-ynal. As a bifunctional molecule containing both a reactive aldehyde and a terminal alkyne, this compound presents unique challenges that necessitate a thorough understanding of its chemical properties to ensure laboratory safety and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals who handle this or structurally similar reagents. Our primary objective is to move beyond mere procedural instruction to provide a framework of chemical causality, empowering scientists to make informed safety decisions.
Core Principle: Hazard-Informed Disposal
The proper disposal of any chemical begins with a robust understanding of its intrinsic hazards. 2,2-dimethylpent-4-ynal possesses two key functionalities that dictate its disposal protocol:
-
Terminal Alkyne: The C-H bond on a terminal alkyne is weakly acidic. In the presence of certain metal ions (particularly heavy metals like copper, silver, and mercury) or strong bases, it can be deprotonated to form highly reactive and potentially explosive metal acetylides[1]. Therefore, a critical step in the disposal of any waste stream containing this compound is to neutralize this reactivity.
-
Aldehyde: The aldehyde group is susceptible to oxidation and can be a respiratory and skin irritant[2][3]. While less acutely dangerous than the alkyne moiety in this context, its presence contributes to the overall hazard profile.
-
Flammability: Like many low-molecular-weight organic compounds, 2,2-dimethylpent-4-ynal is a flammable liquid and must be handled accordingly, away from ignition sources[4][5][6].
Table 1: Hazard Profile of 2,2-dimethylpent-4-ynal and Analogs
| Property | Value / Classification | Significance for Disposal | Source(s) |
| Physical Hazards | |||
| Physical State | Colorless to light yellow liquid | Standard liquid waste handling protocols apply. | [7][8] |
| Flash Point | 18 °C (64.4 °F) (closed cup) | Highly Flammable Liquid (Class 3) . Requires storage in a flammables cabinet and away from ignition sources. | [6][7] |
| Boiling Point | 124-125 °C | Indicates significant vapor pressure at room temperature, necessitating handling in a fume hood. | [5][6][7] |
| Health Hazards | |||
| Skin/Eye Irritation | Causes skin and serious eye irritation | Mandates the use of proper PPE, including gloves and safety goggles/face shield. | [4][9] |
| Respiratory Irritation | May cause respiratory irritation | All handling and disposal steps must be conducted in a certified chemical fume hood. | [9] |
| Acute Toxicity | Harmful if swallowed | Avoid ingestion; practice good laboratory hygiene. | [6][10] |
| Reactivity Hazards | |||
| Incompatibilities | Strong oxidizing agents, strong bases, heavy metal salts | Critical for Segregation. Waste must not be mixed with these materials to prevent violent reactions or the formation of explosive acetylides. | [1][4] |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment must be conducted. The following minimum PPE and safety measures are mandatory:
-
Engineering Controls: All manipulations, including quenching and transfer of waste, must be performed within a certified chemical fume hood to prevent inhalation of volatile vapors[2].
-
Personal Protective Equipment (PPE):
-
Eye Protection: NIOSH-approved safety glasses with side shields or, preferably, chemical splash goggles[2].
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile gloves for incidental contact, with heavier gloves like butyl rubber for extensive handling). Consult a glove compatibility chart for your specific operational conditions.
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required[2].
-
-
Static Discharge Prevention: When transferring volumes greater than 1 liter, containers and equipment must be grounded and bonded to prevent ignition of flammable vapors by static electricity[4][11]. Use non-sparking tools where applicable[2].
Disposal Decision Workflow
The correct disposal path for 2,2-dimethylpent-4-ynal depends on whether it is in its pure, unused form or part of a post-reaction mixture. The following workflow provides a clear decision-making process.
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A Risk-Based Guide to Personal Protective Equipment for 2,2-Dimethylpent-4-ynal
As a novel or specialized research chemical, 2,2-dimethylpent-4-ynal lacks extensive, publicly available safety data. This guide, therefore, is built on a foundational, risk-based analysis of its constituent functional groups: a volatile aldehyde and a reactive terminal alkyne. By understanding the hazards inherent to these moieties, we can construct a robust and scientifically-grounded protocol for personal protective equipment (PPE) and safe handling. This document is intended for trained researchers, scientists, and drug development professionals.
Part 1: Hazard Analysis from First Principles
The primary hazards of 2,2-dimethylpent-4-ynal are inferred from its structure. Its relatively low molecular weight suggests it is a volatile liquid, making inhalation a primary route of exposure.
The Aldehyde Moiety: Irritation and Sensitization
Volatile aldehydes are well-documented as irritants to the respiratory system, eyes, and skin.[1] Chronic exposure can lead to sensitization. The Occupational Safety and Health Administration (OSHA) has strict permissible exposure limits (PEL) for aldehydes like formaldehyde, underscoring the need for stringent vapor control.[2]
The Terminal Alkyne Moiety: Flammability and Explosive Potential
Terminal alkynes are flammable, and their vapors can form explosive mixtures with air.[3][4] A more insidious hazard is their ability to form unstable and potentially explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[3][5] This reactivity necessitates careful selection of equipment and strict protocols for waste disposal.
Inferred Hazard Summary
The combined functional groups present a multi-faceted risk profile that must be addressed by a comprehensive PPE strategy.
| Hazard Category | Associated Functional Group | Primary Risk |
| Health Hazard | Aldehyde | Respiratory, skin, and eye irritation.[1][6] Potential for sensitization. |
| Physical Hazard | Alkyne, Low MW Organic | Flammable liquid and vapor.[4][7] Vapors may form explosive mixtures with air.[8] |
| Reactivity Hazard | Terminal Alkyne | Forms explosive acetylides with certain heavy metals (e.g., copper, silver, mercury).[3][5] |
Part 2: Core Personal Protective Equipment (PPE) Protocol
All work with 2,2-dimethylpent-4-ynal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The following PPE is mandatory for all handling procedures.
Respiratory Protection
Due to the compound's presumed volatility and the irritant nature of aldehydes, vapor control is paramount.
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control and is non-negotiable for all operations.[1]
-
Secondary Control (Spills/High Concentrations): In the event of a significant spill or when handling large quantities where fume hood containment may be compromised, a NIOSH-approved respirator with organic vapor cartridges is required.[9][10] All respirator users must be fit-tested and trained in accordance with OSHA standard 29 CFR 1910.134.[11]
Eye and Face Protection
-
Standard Use: ANSI Z87-compliant chemical splash goggles are required at all times.[12] Standard safety glasses do not provide adequate protection against splashes and vapors.
-
Pouring/Transfer Operations: When pouring or transferring volumes greater than ~50 mL, a full-face shield must be worn in addition to chemical splash goggles to protect against splashes.[9][13]
Dermal Protection: Gloves and Lab Coats
-
Hand Protection: The selection of appropriate gloves is critical. Aldehydes can degrade common glove materials.
-
Incidental Contact: For tasks with a low risk of direct contact, single-use nitrile gloves are acceptable.[9] However, users must be aware that nitrile offers poor to fair resistance against acetaldehyde, a related compound.[14][15] Gloves should be changed immediately upon any suspected contact.
-
Extended Contact/Immersion: For procedures involving potential prolonged contact or immersion, more robust gloves are necessary. Butyl rubber provides excellent protection against aldehydes.[13][16]
-
General Guidance: Always inspect gloves for tears or punctures before use.[13] Remove gloves before leaving the work area and wash hands thoroughly with soap and water after handling.[1][7]
-
| Glove Material | Protection Against Aldehydes | Notes |
| Nitrile | Fair/Poor[14][17] | Suitable for incidental contact only. Change immediately after contamination. |
| Latex | Poor[9] | Not recommended. Glutaraldehyde readily passes through latex.[9] |
| Butyl Rubber | Excellent[13][16] | Recommended for pouring, transfers, and potential for extended contact. |
| Viton | Excellent[16] | An alternative to Butyl rubber, especially for chlorinated and aromatic solvents.[16] |
-
Protective Clothing:
Part 3: Operational and Disposal Plans
Step-by-Step Handling Workflow (Small Scale)
This protocol outlines the minimum required steps for handling small quantities (e.g., <5 g) of 2,2-dimethylpent-4-ynal for reaction setup.
-
Preparation: Before handling the chemical, ensure the fume hood sash is at the appropriate height and the work area is clear of unnecessary equipment and ignition sources.[7]
-
Don PPE: Put on all required PPE as outlined in Part 2: lab coat, chemical splash goggles, and appropriate gloves (nitrile for this scale, unless prolonged contact is anticipated).
-
Dispensing: Ground and bond any metal containers during transfer to prevent static discharge.[1] Use non-sparking tools.[7]
-
Capping: Keep the container tightly sealed when not in use to prevent vapor release.[1]
-
Post-Handling: After dispensing, securely cap the primary container and any reaction vessels.
-
Doff PPE: Remove gloves using a technique that avoids contaminating your skin. Remove lab coat.
-
Hygiene: Wash hands thoroughly with soap and water.[1]
Spill and Emergency Plan
-
Small Spills (<100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Use an absorbent material (e.g., spill pads or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Place the used absorbent material into a sealed container for hazardous waste disposal.
-
Clean the area with an appropriate solvent.
-
-
Large Spills (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[1]
-
Waste Disposal
Proper waste disposal is critical to prevent the formation of explosive acetylides.
-
Liquid Waste:
-
Collect all waste containing 2,2-dimethylpent-4-ynal in a dedicated, clearly labeled, and properly sealed hazardous waste container.[18]
-
CRITICAL: Do NOT mix this waste stream with solutions containing heavy metal salts (e.g., copper, silver, mercury, brass fittings).[3][4] This waste must be segregated.
-
Label the container as "Flammable Organic Waste" and explicitly list "2,2-dimethylpent-4-ynal" and "Terminal Alkyne" as components.[18]
-
-
Solid Waste (Contaminated PPE, etc.):
-
Place all contaminated solid waste (gloves, absorbent pads, etc.) in a sealed plastic bag and then into a designated solid hazardous waste container.[19]
-
Part 4: Visualization of Safety Workflow
The following diagram illustrates the decision-making process for handling 2,2-dimethylpent-4-ynal, from initial risk assessment to final disposal.
Caption: Decision workflow for safe handling of 2,2-dimethylpent-4-ynal.
References
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- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
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- Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- Benchchem. Common pitfalls in the handling of terminal alkynes.
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- Association for Professionals in Infection Control and Epidemiology (APIC). Glutaraldehyde: Guidelines for Safe Use and Handling in Health Care Facilities. (1997).
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Safety Videos. OSHA Formaldehyde Training Video - [Standard 1910.1048]. (2019). Available from: [Link]
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Scribd. Acetylene Safety Data Sheet Summary. Available from: [Link]
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- Carl ROTH. Safety Data Sheet - H₂N-PEG4-Alkyne. (2016).
- Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). (2018).
- Carl ROTH. Safety Data Sheet: n-Alkane standard solution (C10-C40 all even).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
